AZD-8529 mesylate
Description
Propriétés
IUPAC Name |
methanesulfonic acid;7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N5O3.CH4O3S/c1-15-10-17(22-29-20(30-35-22)14-31-8-6-28-7-9-31)11-18-13-32(23(33)21(15)18)12-16-2-4-19(5-3-16)34-24(25,26)27;1-5(2,3)4/h2-5,10-11,28H,6-9,12-14H2,1H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHCPVNKPOTCGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)N(C2)CC3=CC=C(C=C3)OC(F)(F)F)C4=NC(=NO4)CN5CCNCC5.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28F3N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314217-69-0 | |
| Record name | AZD-8529 mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1314217690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-8529 MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29K1DH0MV7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZD-8529 Mesylate: An In-depth Technical Guide on its Mechanism of Action as a Positive Allosteric Modulator of mGluR2
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD-8529 mesylate is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). This document provides a comprehensive overview of its mechanism of action, drawing from preclinical and clinical data. It details the signaling pathways modulated by AZD-8529, presents quantitative data on its pharmacological profile, and outlines the experimental methodologies used to elucidate its activity. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.
Core Mechanism of Action: Positive Allosteric Modulation of mGluR2
AZD-8529 functions as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), a Gi/o-coupled G-protein coupled receptor (GPCR). Unlike orthosteric agonists that directly bind to the glutamate binding site, AZD-8529 binds to a distinct allosteric site on the receptor. This binding potentiates the receptor's response to the endogenous agonist, glutamate.[1][2][3] This modulatory activity enhances the natural, physiological signaling of mGluR2, rather than causing constitutive activation. The potentiation of glutamate's effect at mGluR2 by AZD-8529 leads to a downstream signaling cascade that ultimately modulates neuronal excitability.
Signaling Pathway
The primary signaling pathway initiated by the activation of mGluR2, and enhanced by AZD-8529, involves the inhibition of adenylyl cyclase activity. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Presynaptically, this reduction in cAMP can lead to the inhibition of neurotransmitter release, particularly glutamate. Postsynaptically, mGluR2 activation can modulate ion channel activity, leading to neuronal hyperpolarization.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Potency and Selectivity of AZD-8529
| Parameter | Value | Species/System | Reference |
| mGluR2 Binding Affinity (Ki) | 16 nM | Recombinantly expressed human mGluR2 | [1] |
| mGluR2 Potentiation (EC50) | 195 nM | Human mGluR2 expressed in HEK cells | [1] |
| 285 ± 20 nM | Human mGluR2 expressed in CHO cells ([35S]GTPγS binding) | [4] | |
| Maximal Glutamate EC50 Shift | 7.4-fold | Human mGluR2 expressed in HEK cells | [1] |
| Maximal Potentiation of Emax | 1.3-fold (110%) | Human mGluR2 expressed in HEK cells | [1] |
| Selectivity | |||
| mGluR5 PAM (EC50) | 3.9 µM | Recombinantly expressed human mGluR5 in HEK cells | [1] |
| mGluR8 Antagonism (IC50) | 23 µM | Recombinantly expressed human mGluR8 in HEK cells | [1] |
| Other mGluRs (1, 3, 4, 6, 7) | No significant activity at 20-25 µM | Recombinantly expressed human mGluRs | [4] |
| Broad Receptor Panel (161 targets) | Modest activity at 9 targets at 10 µM | Various receptors, enzymes, and ion channels | [1] |
| Norepinephrine Transporter (NET) (IC50) | 4.73 µM | - | [4] |
| Adenosine A3 Receptors | 51% inhibition at 10 µM | - | [4] |
Table 2: Preclinical In Vivo Efficacy of AZD-8529
| Animal Model | Effect | Doses | Reference |
| Murine model of schizophrenia (PCP-induced hyper-locomotion) | Reversed hyper-locomotion | 57.8 to 115.7 mg/kg, s.c. | [1] |
| Rat model of nicotine (B1678760) addiction | Decreased nicotine-induced accumbens dopamine (B1211576) release | 10 and 30 mg/kg, i.p. | |
| Squirrel monkey model of nicotine addiction | Decreased nicotine self-administration | 0.3-3 mg/kg, i.m. | [4] |
| Reduced nicotine priming- and cue-induced reinstatement of nicotine seeking | 0.3-3 mg/kg, i.m. | [4] | |
| Rat model of L-DOPA-induced dyskinesia in Parkinson's disease | Significantly reduced the severity of AIMs duration | 0.1, 0.3, and 1 mg/kg | [5] |
| Rat model of methamphetamine craving | Decreased cue-induced methamphetamine seeking after 21 days of abstinence | 20 and 40 mg/kg, s.c. | [6] |
| Rat model of alcohol seeking | Blocked cue-induced alcohol seeking | 20 and 40 mg/kg | [3] |
Detailed Experimental Protocols
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to mGluR2 upon agonist and PAM binding.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of AZD-8529 in potentiating glutamate-induced G-protein activation.
-
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human mGluR2.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP (to keep G-proteins in an inactive state).
-
L-glutamate (agonist).
-
AZD-8529.
-
-
Procedure:
-
Cell membranes are incubated in the assay buffer with GDP, varying concentrations of L-glutamate, and varying concentrations of AZD-8529.
-
[35S]GTPγS is added to initiate the binding reaction.
-
The incubation is carried out at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
The radioactivity retained on the filters, representing the amount of [35S]GTPγS bound to the Gα subunit, is quantified by liquid scintillation counting.
-
-
Data Analysis: The data are analyzed using non-linear regression to determine the EC50 and Emax values for glutamate in the presence and absence of AZD-8529.
References
- 1. AZD8529 [openinnovation.astrazeneca.com]
- 2. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Effect of the Novel Positive Allosteric Modulator of Metabotropic Glutamate Receptor 2 AZD8529 on Incubation of Methamphetamine Craving After Prolonged Voluntary Abstinence in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD-8529 Mesylate: A Comprehensive Technical Review of its mGluR2 Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-8529 mesylate is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] As a PAM, AZD-8529 does not activate the receptor directly but rather enhances the affinity and/or efficacy of the endogenous ligand, glutamate.[2][3] This mechanism offers a more nuanced modulation of glutamatergic neurotransmission compared to orthosteric agonists, potentially leading to a better therapeutic window and reduced side effects.[2][4] The selectivity of AZD-8529 for mGluR2 over other mGluR subtypes and its broader off-target profile are critical determinants of its therapeutic potential and safety. This in-depth technical guide provides a comprehensive overview of the mGluR2 selectivity profile of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.
Quantitative Selectivity Profile
The selectivity of AZD-8529 has been characterized through a series of in vitro binding and functional assays. The data below summarizes its potency and selectivity for the human mGluR2 receptor, as well as its activity at other mGluR subtypes and a broad panel of other receptors and enzymes.
Table 1: In Vitro Potency of AZD-8529 at the Human mGluR2 Receptor
| Parameter | Value | Assay Type | Cell Line |
| Binding Affinity (Ki) | 16 nM | Radioligand Binding | - |
| Functional Potency (EC₅₀) | 195 ± 62 nM | [³⁵S]GTPγS Binding | CHO cells |
| Functional Potency (EC₅₀) | 285 ± 20 nM | Fluorescence-based Assay | HEK293 cells |
| Maximum Potentiation (Eₘₐₓ) | 110 ± 11% | [³⁵S]GTPγS Binding | CHO cells |
| Glutamate EC₅₀ Shift | 7.4-fold | [³⁵S]GTPγS Binding | CHO cells |
Data compiled from multiple sources.[1][5]
Table 2: Selectivity Profile of AZD-8529 Against Other Human mGluR Subtypes
| Receptor Subtype | Activity | Potency (EC₅₀ / IC₅₀) | Assay Type |
| mGluR1 | No PAM activity | > 25 µM | Fluorescence-based Assay |
| mGluR3 | No PAM activity | > 25 µM | Fluorescence-based Assay |
| mGluR4 | No PAM activity | > 25 µM | Fluorescence-based Assay |
| mGluR5 | Weak PAM | 3.9 µM | Fluorescence-based Assay |
| mGluR6 | No PAM activity | > 25 µM | Fluorescence-based Assay |
| mGluR7 | No PAM activity | > 25 µM | Fluorescence-based Assay |
| mGluR8 | Antagonist | 23 µM | Fluorescence-based Assay |
Data compiled from multiple sources.[1][5]
Table 3: Off-Target Screening of AZD-8529
| Screening Panel | Concentration Tested | Results |
| 161 receptors, enzymes, and ion channels | 10 µM | Modest activity at 9 targets |
| Noradrenaline Transporter | - | IC₅₀: 4.73 µM |
Data compiled from multiple sources.[1][6]
Experimental Protocols
The following sections detail the methodologies used to generate the quantitative data presented above.
[³⁵S]GTPγS Binding Assay for mGluR2 Functional Activity
This assay measures the functional activation of G-protein coupled receptors (GPCRs) like mGluR2. The binding of an agonist promotes the exchange of GDP for GTP on the α-subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.
Methodology:
-
Membrane Preparation: Membranes were prepared from a Chinese Hamster Ovary (CHO) cell line stably expressing the human mGluR2 receptor.[5]
-
Assay Buffer: The assay was performed in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, at a pH of 7.4.
-
Reaction Mixture: The reaction mixture included the cell membranes, 0.1 nM [³⁵S]GTPγS, 10 µM GDP, and varying concentrations of L-glutamate and AZD-8529.
-
Incubation: The mixture was incubated for 60 minutes at room temperature.
-
Detection: The amount of bound [³⁵S]GTPγS was determined using a scintillation proximity assay (SPA) format.[5]
-
Data Analysis: The EC₅₀ and Eₘₐₓ values were determined by non-linear regression analysis of the concentration-response curves.
Fluorescence-Based Receptor Selectivity Assay
To assess the selectivity of AZD-8529 across the mGluR family, fluorescence-based assays were employed using Human Embryonic Kidney (HEK293) cell lines expressing different human mGluR subtypes.[5]
Methodology:
-
Cell Lines: HEK293 cell lines were utilized, each expressing a specific human mGluR construct (mGluR1, 2, 3, 4, 5, 6, 7, and 8).[5] These constructs were chimeric fusion proteins comprising the extracellular and transmembrane domains of the human mGluR and the intracellular domain of the human calcium receptor, fused to the promiscuous chimeric protein Gqi5.[5]
-
Calcium Indicator: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of AZD-8529 were added to the cells in the presence of a sub-maximal concentration of glutamate.
-
Detection: Changes in intracellular calcium levels were measured using a fluorescence plate reader.
-
Data Analysis: Concentration-response curves were generated to determine EC₅₀ values for PAM activity or IC₅₀ values for antagonist activity.
Radioligand Binding Assay for Off-Target Screening
The off-target effects of AZD-8529 were evaluated using radioligand binding assays against a broad panel of receptors, enzymes, and ion channels.[5]
Methodology:
-
Assay Panel: A comprehensive panel of 161 targets was screened.[1]
-
Test Concentration: AZD-8529 was tested at a concentration of 10 µM.[1][5]
-
Procedure: Standard radioligand binding assay protocols were followed for each target, typically involving the incubation of a specific radioligand with a membrane preparation expressing the target protein in the presence and absence of AZD-8529.
-
Detection: The amount of bound radioligand was quantified using scintillation counting.
-
Data Analysis: The percentage of inhibition of radioligand binding by AZD-8529 was calculated. For targets showing significant inhibition, IC₅₀ values were determined.[5]
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and selectivity of AZD-8529.
Caption: mGluR2 signaling pathway with AZD-8529 modulation.
Caption: Workflow for determining mGluR2 PAM activity.
Caption: AZD-8529 selectivity profile overview.
References
- 1. AZD8529 [openinnovation.astrazeneca.com]
- 2. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mGluR2 Positive Allosteric Modulator, AZD8529, and Cue-Induced Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Binding Affinity and Potency of AZD-8529 Mesylate
This technical guide provides a comprehensive overview of AZD-8529 mesylate, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data on its binding characteristics and functional potency, the experimental protocols used for these measurements, and visualizations of its mechanism of action and related experimental workflows.
Introduction to this compound
AZD-8529 is a potent and specific positive allosteric modulator for the metabotropic glutamate receptor 2 (mGluR2)[1]. As a PAM, it does not activate the receptor directly but enhances the effect of the endogenous ligand, glutamate, by binding to a site topographically distinct from the glutamate binding site[2]. This mechanism allows for a more nuanced modulation of receptor activity, primarily in the presence of the natural agonist. Initially investigated for neuroscience applications, including schizophrenia, AZD-8529 has been made available for preclinical and clinical research to explore new biological functions[1][3][4].
Quantitative Data: Binding Affinity and EC50
The following tables summarize the key quantitative parameters that define the interaction of AZD-8529 with its target receptor.
Table 1: Binding Affinity of AZD-8529
| Parameter | Value | Target | Notes |
| Ki | 16 nM | mGluR2 | This value represents the inhibition constant, indicating high binding affinity to the receptor.[1] |
Table 2: Functional Potency (EC50) of AZD-8529
| Parameter | Value | Assay Type | Notes |
| EC50 | 195 nM | Glutamate Potentiation | This value reflects the concentration of AZD-8529 required to achieve 50% of its maximal potentiation of the glutamate effect.[1][5][6] |
| EC50 | 195 ± 62 nM | [35S]GTPγS Binding Assay | Measured by assessing the potentiation of L-glutamate-induced [35S]GTPγS binding in CHO cells expressing human mGluR2.[6] |
| EC50 | 285 nM | Fluorescence-Based Assay | A highly selective positive allosteric modulator of mGluR2.[5][7][8] |
| EC50 | 285 ± 20 nM | Fluorescence-Based Assay | Determined in a fluorescence-based assay assessing mGluR2 activity.[6] |
Table 3: Selectivity Profile of AZD-8529
| Receptor | Activity | Value | Notes |
| mGluR5 | Weak PAM | EC50 of 3.9 µM | Exhibits significantly lower potency at mGluR5 compared to mGluR2.[1] |
| mGluR8 | Antagonist | IC50 of 23 µM | Shows antagonistic activity at mGluR8 at a much higher concentration.[1] |
| mGluR1, 3, 4, 6, 7 | No PAM response | - | No positive allosteric modulator responses were observed at concentrations of 20-25 µM.[5][6] |
Experimental Protocols
The quantitative data presented above were derived from specific and rigorous experimental methodologies. The following sections detail the typical protocols for these assays.
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor[9]. A competitive binding assay format is used to determine the inhibition constant (Ki) of an unlabeled compound (like AZD-8529) by measuring its ability to displace a radiolabeled ligand from the receptor.
Protocol Outline:
-
Membrane Preparation:
-
Tissues or cells expressing the target receptor (mGluR2) are homogenized in a cold lysis buffer[10].
-
The homogenate is centrifuged to pellet the cell membranes containing the receptor[10].
-
The membrane pellet is washed and resuspended in an appropriate assay buffer[10]. The protein concentration is determined using a standard method like the BCA assay[10].
-
-
Competitive Binding Incubation:
-
The prepared membranes are incubated in multi-well plates with a fixed concentration of a suitable radioligand for mGluR2 and varying concentrations of the unlabeled test compound (AZD-8529)[9].
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes)[10].
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through[10][11].
-
The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand[10].
-
-
Quantification and Data Analysis:
-
The radioactivity trapped on the filters is measured using a scintillation counter[10].
-
The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant[10].
-
Functional assays are essential to determine the potency of a compound in modulating receptor activity. For Gi/o-coupled receptors like mGluR2, the [35S]GTPγS binding assay is a common method to measure receptor activation. This assay quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor stimulation.
Protocol Outline:
-
Membrane Preparation: The protocol for membrane preparation is similar to that described for the radioligand binding assay.
-
Assay Incubation:
-
Cell membranes are incubated in a buffer containing GDP (to ensure G proteins are in their inactive state), the agonist (e.g., L-glutamate), varying concentrations of the PAM (AZD-8529), and a fixed concentration of [35S]GTPγS[6].
-
The incubation is performed at a controlled temperature for a specific period to allow for receptor activation and G protein binding of [35S]GTPγS.
-
-
Filtration and Counting:
-
The reaction is stopped by rapid filtration, similar to the binding assay, to separate the membrane-bound [35S]GTPγS from the free form in the solution.
-
The radioactivity retained on the filters is counted.
-
-
Data Analysis:
-
The amount of [35S]GTPγS binding is plotted against the concentration of AZD-8529 in the presence of a fixed concentration of glutamate.
-
A dose-response curve is generated, from which the EC50 value—the concentration of AZD-8529 that produces 50% of the maximal potentiation effect—is calculated[6].
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the mechanism of action of AZD-8529 and the workflows of the key experimental protocols.
Caption: Mechanism of AZD-8529 as a Positive Allosteric Modulator of mGluR2.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Caption: Workflow for a [35S]GTPγS Binding Functional Assay.
References
- 1. AZD8529 [openinnovation.astrazeneca.com]
- 2. The mGluR2 Positive Allosteric Modulator, AZD8529, and Cue-Induced Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD8529 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. AZD8529, a positive allosteric modulator at the mGluR2 receptor, does not improve symptoms in schizophrenia: A proof of principle study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
Preclinical Pharmacology of AZD-8529 Mesylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-8529 mesylate is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2] As a PAM, AZD-8529 does not activate the mGluR2 receptor directly but potentiates the effect of the endogenous ligand, glutamate.[3][4] This mechanism offers a nuanced approach to modulating glutamatergic neurotransmission, which is implicated in a variety of central nervous system (CNS) disorders. Preclinical research has explored the therapeutic potential of AZD-8529 across a range of conditions, including schizophrenia, addiction, and Parkinson's disease.[5][6][7] This technical guide provides a comprehensive overview of the preclinical pharmacology of AZD-8529, detailing its mechanism of action, in vitro and in vivo activity, pharmacokinetics, and safety profile.
Mechanism of Action
AZD-8529 enhances the affinity and/or efficacy of glutamate at the mGluR2 receptor.[1] The mGluR2 receptor is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. These receptors are predominantly located on presynaptic terminals, where they function as autoreceptors to inhibit the release of glutamate. By potentiating the action of glutamate at these presynaptic autoreceptors, AZD-8529 effectively reduces excessive glutamate release in the synapse.
In Vitro Pharmacology
The in vitro profile of AZD-8529 demonstrates its high potency and selectivity for the mGluR2 receptor.
| Parameter | Value | Species/Cell Line | Reference |
| Binding Affinity (Ki) | 16 nM | Recombinantly expressed mGluR2 | [1] |
| Potency (EC50) | 195 nM | Potentiation of glutamate effect on mGluR2 | [1][8] |
| 285 nM | mGluR2 activity potentiation (fluorescence-based assay) | [2][8] | |
| Efficacy (Emax) | 110% (1.3-fold max potentiation of Emax) | Potentiation of glutamate effect on mGluR2 | [1][8] |
| Selectivity | Weak PAM for mGluR5 (EC50 of 3.9 µM) | Recombinantly expressed mGluR5 in HEK cells | [1] |
| Antagonism for mGluR8 (IC50 of 23 µM) | Recombinantly expressed mGluR8 in HEK cells | [1] | |
| No significant activity at mGluR1, 3, 4, 6, 7 | Recombinantly expressed receptors in HEK cells | [1][8] | |
| Modest activity at 9 of 161 other receptors, enzymes, or ion channels at 10 µM | Broad pharmacology panel | [1] |
Preclinical Efficacy
AZD-8529 has been evaluated in several animal models of CNS disorders, demonstrating a range of potentially therapeutic effects.
Schizophrenia Models
In a murine model of schizophrenia, AZD-8529 reversed hyper-locomotion induced by phencyclidine (PCP), a non-competitive NMDA receptor antagonist that mimics some symptoms of schizophrenia.[1]
| Animal Model | Dosing | Effect | Reference |
| PCP-induced hyper-locomotion in mice | 57.8 to 115.7 mg/kg, sc (alone) | Reversed hyper-locomotion | [1] |
| 5.8 mg/kg, sc (in combination with an atypical antipsychotic) | Reversed hyper-locomotion | [1] |
Addiction Models
Preclinical studies in rodent and non-human primate models of addiction have shown that AZD-8529 can reduce drug-seeking behavior.
| Animal Model | Dosing | Effect | Reference |
| Nicotine (B1678760) self-administration in squirrel monkeys | 0.3-3 mg/kg, i.m. | Decreased nicotine self-administration without affecting food self-administration.[7][8] | [7][8] |
| Nicotine- and cue-induced reinstatement of nicotine seeking in squirrel monkeys | 0.3-3 mg/kg, i.m. | Reduced reinstatement of nicotine seeking.[7][8] | [7][8] |
| Nicotine-induced dopamine (B1211576) release in rat nucleus accumbens | 30 mg/kg, i.p. | Decreased nicotine-induced dopamine release.[2][8] | [2][8] |
| Cue-induced alcohol seeking in rats | 20 and 40 mg/kg, s.c. | Blocked cue-induced reinstatement of alcohol seeking.[3] | [3] |
| Cue-induced methamphetamine seeking in rats | Not specified | Decreased cue-induced methamphetamine seeking after prolonged abstinence.[9] | [9] |
Parkinson's Disease Models
In a rat model of Parkinson's disease, AZD-8529 has shown efficacy in reducing L-DOPA-induced dyskinesia (LID), a common side effect of long-term dopamine replacement therapy.
| Animal Model | Dosing | Effect | Reference |
| 6-OHDA-lesioned rat model of Parkinson's disease | 0.1, 0.3, and 1 mg/kg (in combination with L-DOPA) | Significantly reduced the severity of L-DOPA-induced abnormal involuntary movements (AIMs) duration without interfering with the anti-parkinsonian action of L-DOPA.[5] | [5] |
| MPTP-lesioned marmoset model of Parkinson's disease | 0.1, 0.3, 1, and 10 mg/kg (in combination with L-DOPA) | Reduced global dyskinesia severity and psychosis-like behaviors, and increased the duration of the anti-parkinsonian action of L-DOPA.[10] | [10] |
Experimental Protocols
In Vitro [35S]GTPγS Binding Assay
The potentiation of glutamate-induced mGluR2 activation by AZD-8529 was assessed using a [35S]GTPγS binding assay in membranes prepared from Chinese Hamster Ovary (CHO) cells expressing human mGluR2.
In Vivo Microdialysis in Rats
To assess the effect of AZD-8529 on nicotine-induced dopamine release, in vivo microdialysis was performed in the nucleus accumbens shell of freely moving rats.[7][8]
-
Animal Preparation : Male Sprague-Dawley rats were surgically implanted with a microdialysis guide cannula targeting the nucleus accumbens shell.
-
Microdialysis Procedure : Following a recovery period, a microdialysis probe was inserted through the guide cannula. The probe was continuously perfused with artificial cerebrospinal fluid.
-
Drug Administration : AZD-8529 (10 or 30 mg/kg, i.p.) or vehicle was administered 2 hours before nicotine (0.4 mg/kg, s.c.) or vehicle.
-
Sample Collection and Analysis : Dialysate samples were collected at regular intervals before and after drug administration. Dopamine levels in the dialysate were quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Pharmacokinetics
Preclinical pharmacokinetic studies have demonstrated that AZD-8529 is orally bioavailable and CNS penetrant.[1][2][6] In healthy human volunteers, AZD-8529 levels in the cerebrospinal fluid (CSF) were found to be approximately half of the plasma free-fraction, indicating good blood-brain barrier penetration.[1] A pharmacokinetic profile of AZD-8529 was also determined in rats to inform dose selection for behavioral studies.[5][6]
Preclinical Safety and Tolerability
Preclinical safety studies of up to 3 months in duration have been conducted in rats and dogs.[1]
-
Rat : After 1 and 3 months of treatment, reversible effects on the testes were observed. Cataracts were seen after 3 months of treatment, and mild effects on the liver and ovary were reported at high doses.[1]
-
Dog : Reversible effects on the testes were described after 3 months of treatment.[1]
These preclinical safety findings prompted recommendations for careful monitoring of reproductive organs, eyes, and liver in clinical studies with treatment durations exceeding 3 weeks.[1]
Conclusion
This compound is a potent and selective mGluR2 positive allosteric modulator with a well-characterized preclinical profile. It has demonstrated efficacy in a variety of animal models relevant to schizophrenia, addiction, and Parkinson's disease. The compound exhibits favorable pharmacokinetic properties, including CNS penetration. While preclinical safety studies have identified some potential target organs for toxicity at high doses, the findings have been used to inform clinical monitoring strategies. The comprehensive preclinical data package for AZD-8529 has supported its progression into clinical development for various neurological and psychiatric disorders.
References
- 1. AZD8529 [openinnovation.astrazeneca.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The mGluR2 Positive Allosteric Modulator, AZD8529, and Cue-Induced Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-dyskinetic effect of the clinic-ready mGluR2 positive allosteric modulator AZD8529 in the 6-OHDA-lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the Novel Positive Allosteric Modulator of Metabotropic Glutamate Receptor 2 AZD8529 on Incubation of Methamphetamine Craving After Prolonged Voluntary Abstinence in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AZD-8529 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
AZD-8529 Mesylate for Nicotine Addiction Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-8529 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2][3] Preclinical research has investigated its potential as a therapeutic agent for nicotine (B1678760) addiction. This technical guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways associated with AZD-8529 in the context of nicotine dependence research.
Core Data
The following tables summarize the key quantitative data from in vitro and in vivo studies of AZD-8529.
Table 1: In Vitro Pharmacology of AZD-8529
| Parameter | Value | Cell/Tissue Type | Description | Reference |
| Binding Affinity (Ki) | 16 nM | Recombinantly expressed mGluR2 | Potency of AZD-8529 binding to the mGluR2. | [4] |
| EC₅₀ | 195 ± 62 nM | CHO cells expressing human mGluR2 | Concentration of AZD-8529 that produces 50% of its maximal potentiation of glutamate-induced [³⁵S]GTPγS binding. | [1] |
| Eₘₐₓ | 110 ± 11% | CHO cells expressing human mGluR2 | Maximum potentiation of glutamate-induced [³⁵S]GTPγS binding. | [1] |
| Glutamate EC₅₀ Shift | 7.4-fold | HEK cells | The fold-shift in the potency of glutamate in the presence of AZD-8529. | [4] |
| Selectivity | Weak PAM for mGluR5 (EC₅₀ of 3.9µM), Antagonist for mGluR8 (IC₅₀ of 23µM) | Recombinantly expressed mGluRs | Activity at other mGluR subtypes. | [4] |
Table 2: Preclinical Efficacy of AZD-8529 in Animal Models of Nicotine Addiction
| Species | Model | Dosing (AZD-8529) | Key Findings | Reference |
| Squirrel Monkeys | Nicotine Self-Administration | 0.3-3 mg/kg, i.m. | Decreased nicotine self-administration without affecting food self-administration. | [1][2][3][5] |
| Squirrel Monkeys | Nicotine Priming-Induced Reinstatement | 0.3, 1, or 3 mg/kg, i.m. | Reduced reinstatement of nicotine seeking. | [1] |
| Squirrel Monkeys | Cue-Induced Reinstatement | 0.3-3.0 mg/kg, i.m. | Reduced reinstatement of nicotine seeking. | [6] |
| Rats | Nicotine Self-Administration | 1.75, 5.83, 17.5, and 58.3 mg/kg | Decreased nicotine self-administration with no effect on food-maintained responding. | [7] |
| Rats | Cue-Induced Reinstatement | Acute and subchronic dosing | Blocked cue-induced reinstatement of nicotine-seeking behavior. | [6][7] |
| Rats | Nicotine-Induced Dopamine (B1211576) Release | 10 mg/kg and 30 mg/kg | 30 mg/kg dose decreased nicotine-induced dopamine release in the nucleus accumbens shell. | [1][8] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of AZD-8529 at the mGluR2
Caption: Proposed mechanism of AZD-8529 action.
Experimental Workflow for Nicotine Self-Administration Studies
Caption: Typical workflow for preclinical self-administration studies.
Logical Flow of AZD-8529 Research for Nicotine Addiction
Caption: Logical progression of AZD-8529 research.
Experimental Protocols
In Vitro Functional Assays
-
[³⁵S]GTPγS Binding Assay:
-
Membranes from CHO cells expressing human mGluR2 were prepared.
-
Membranes were incubated with increasing concentrations of L-glutamate in the presence or absence of AZD-8529.
-
The binding of [³⁵S]GTPγS was measured to determine the potentiation of agonist-induced G-protein activation.[1]
-
EC₅₀ and Eₘₐₓ values were calculated to quantify the modulatory effect of AZD-8529.[1]
-
-
Selectivity Assays:
Animal Models of Nicotine Addiction
-
Intravenous Nicotine Self-Administration:
-
Animals (rats or squirrel monkeys) were surgically implanted with intravenous catheters.[5][7]
-
Animals were placed in operant chambers and trained to press a lever to receive an intravenous infusion of nicotine. A fixed-ratio (FR) schedule of reinforcement was typically used.[1]
-
Once stable responding was established, the effects of AZD-8529 or vehicle administration on the number of nicotine infusions earned were measured.[5][7]
-
Food self-administration was used as a control to assess the specificity of AZD-8529's effects on drug-seeking behavior versus general motivation.[1][9]
-
-
Reinstatement of Nicotine Seeking:
-
Following self-administration training, responding was extinguished by replacing nicotine infusions with saline.[1]
-
Once responding decreased to a low level, reinstatement of nicotine-seeking behavior was triggered by either a non-contingent "priming" injection of nicotine or presentation of cues previously associated with nicotine availability.[1]
-
The effect of pretreatment with AZD-8529 or vehicle on the number of lever presses during the reinstatement test was measured.[1]
-
In Vivo Neurochemistry
-
In Vivo Microdialysis:
-
Rats were surgically implanted with a guide cannula targeting the nucleus accumbens shell.
-
A microdialysis probe was inserted through the guide cannula, and the brain was perfused with artificial cerebrospinal fluid.
-
Dialysate samples were collected at regular intervals to measure basal dopamine levels.
-
Following administration of AZD-8529 or vehicle, nicotine was administered, and subsequent changes in extracellular dopamine levels were measured by analyzing the dialysate samples.[1][8]
-
Conclusion
AZD-8529 has demonstrated efficacy in preclinical models of nicotine addiction by reducing nicotine self-administration and relapse-like behavior.[1][7] These effects are likely mediated by its positive allosteric modulation of mGluR2, leading to a reduction in nicotine-induced dopamine release in the nucleus accumbens.[1] Despite promising preclinical data, a Phase II clinical trial for smoking cessation was initiated but reports of an efficacious response have not been published, and its development for this indication appears to have been discontinued.[10] The data and protocols summarized in this guide provide a valuable resource for researchers investigating the role of mGluR2 in nicotine dependence and for the development of novel therapeutics for smoking cessation.
References
- 1. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Metabotropic Glutamate Receptor 2 Positive Allosteric Modulator, AZD8529, Decreases Nicotine Self-Administration and Relapse in Squirrel Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. National Institute on Drug Abuse Intramural Research Program [irp.nida.nih.gov]
- 4. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 5. The Novel Metabotropic Glutamate Receptor 2 Positive Allosteric Modulator, AZD8529, Decreases Nicotine Self-Administration and Relapse in Squirrel Monkeys. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Attenuation of nicotine-taking and nicotine-seeking behavior by the mGlu2 receptor positive allosteric modulators AZD8418 and AZD8529 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabotropic Glutamate Receptor 2/3 as Targets for Treating Nicotine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New medications development for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
AZD-8529 Mesylate in Schizophrenia Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-8529 mesylate is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] The rationale for its investigation in schizophrenia stems from the glutamate hypothesis of the disorder, which posits that a dysfunction in glutamatergic neurotransmission contributes to the pathophysiology of the illness. As a PAM, AZD-8529 enhances the effect of the endogenous ligand, glutamate, on mGluR2, offering a potential therapeutic mechanism to modulate glutamatergic signaling.[1] This technical guide provides an in-depth overview of the preclinical evaluation of AZD-8529 in animal models of schizophrenia, focusing on its pharmacological profile, experimental methodologies, and key findings. While preclinical studies demonstrated promising effects, it is important to note that a Phase II clinical trial in patients with schizophrenia did not show a significant improvement in symptoms compared to placebo.[2][3]
Pharmacological Profile of AZD-8529
AZD-8529 exhibits high potency and selectivity for the mGluR2 receptor. Its primary mechanism of action is to potentiate the receptor's response to glutamate. The key in vitro pharmacological parameters are summarized in the table below.
| Parameter | Value | Description | Source |
| Binding Affinity (Ki) | 16 nM | Measures the affinity of AZD-8529 for the mGluR2 receptor. | [1] |
| EC50 | 195 nM | The concentration of AZD-8529 that produces 50% of the maximal potentiation of the glutamate effect at the mGluR2 receptor. | [1] |
| Emax | 110% | The maximum potentiation of the Emax (maximal effect) of glutamate. | [1] |
| Selectivity | Weak PAM for mGluR5 (EC50 of 3.9μM) and weak antagonism for mGluR8 (IC50 of 23μM). Modest activity at 9 of 161 other targets at 10μM. | Demonstrates the selectivity of AZD-8529 for mGluR2 over other mGluRs and a wide range of other receptors and enzymes. | [1] |
Efficacy in a Schizophrenia Animal Model
The primary preclinical evidence for the potential efficacy of AZD-8529 in schizophrenia comes from the phencyclidine (PCP)-induced hyperlocomotion model in mice. This model is based on the observation that PCP, an NMDA receptor antagonist, induces psychotic symptoms in humans and locomotor hyperactivity in rodents, which is considered a proxy for the positive symptoms of schizophrenia.
| Animal Model | Drug Administration | Key Finding | Source |
| Phencyclidine (PCP)-Induced Hyperlocomotion in Mice | AZD-8529 (57.8 to 115.7 mg/kg, subcutaneous) | Reversed the hyper-locomotion induced by PCP. | [1] |
| Phencyclidine (PCP)-Induced Hyperlocomotion in Mice | AZD-8529 (5.8 mg/kg, subcutaneous) in combination with an atypical antipsychotic | Reversed the hyper-locomotion induced by PCP. | [1] |
Experimental Protocols
Phencyclidine-Induced Hyperlocomotion in Mice
While the specific, detailed protocol used in the AZD-8529 studies is not publicly available, a general methodology for this widely used assay can be described as follows:
-
Animals: Male mice of a specified strain (e.g., C57BL/6) are typically used. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Habituation: Prior to the experiment, mice are habituated to the testing environment, which usually consists of an open-field arena equipped with automated activity monitoring systems (e.g., infrared beams).
-
Drug Administration:
-
AZD-8529 or vehicle is administered subcutaneously at the specified doses (57.8 to 115.7 mg/kg).
-
Following a predetermined pretreatment interval, phencyclidine (PCP) or saline is administered to the mice.
-
-
Locomotor Activity Measurement: Immediately after PCP administration, the mice are placed back into the open-field arena, and their locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set period (e.g., 60-90 minutes).
-
Data Analysis: The locomotor activity data is analyzed to compare the effects of AZD-8529 in reversing the PCP-induced hyperlocomotion relative to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
AZD-8529 Mechanism of Action: mGluR2 Signaling Pathway
AZD-8529, as a positive allosteric modulator of the Gi/o-coupled mGluR2 receptor, is thought to exert its effects by dampening excessive glutamatergic transmission. The binding of glutamate to the presynaptic mGluR2 receptor is enhanced by AZD-8529, leading to a more robust inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and consequently, a reduction in glutamate release into the synaptic cleft.
Caption: mGluR2 signaling pathway modulated by AZD-8529.
Experimental Workflow: Phencyclidine-Induced Hyperlocomotion Assay
The following diagram illustrates a typical workflow for evaluating the effect of a test compound like AZD-8529 in the PCP-induced hyperlocomotion model.
Caption: Workflow for PCP-induced hyperlocomotion assay.
Conclusion
This compound, a potent and selective mGluR2 PAM, demonstrated efficacy in a preclinical animal model of schizophrenia by reversing phencyclidine-induced hyperlocomotion.[1] This effect is consistent with its mechanism of action, which involves the potentiation of mGluR2-mediated inhibition of presynaptic glutamate release. While these preclinical findings provided a strong rationale for clinical development, a Phase II study in schizophrenia patients did not meet its primary efficacy endpoints.[2][3] This highlights the translational challenges in schizophrenia drug development. Nevertheless, the data and methodologies associated with the preclinical evaluation of AZD-8529 remain a valuable resource for researchers in the field, offering insights into the therapeutic potential and limitations of targeting the mGluR2 receptor for the treatment of schizophrenia.
References
AZD-8529 Mesylate: A Deep Dive into its Modulation of Glutamatergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of AZD-8529 mesylate, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). We will explore its mechanism of action, its effects on glutamatergic pathways, and the experimental methodologies used to characterize this compound.
Core Mechanism of Action: Potentiating Glutamate Signaling
AZD-8529 is a potent and specific positive allosteric modulator of the mGluR2 receptor.[1] Unlike orthosteric agonists that directly activate the receptor, AZD-8529 binds to a distinct allosteric site. This binding event does not activate the receptor on its own but rather potentiates the receptor's response to the endogenous ligand, glutamate.[2] This modulatory action enhances the natural, physiological signaling of mGluR2, which is primarily involved in inhibiting excessive glutamate release from presynaptic terminals.[3][4]
The potentiation of mGluR2 activity by AZD-8529 leads to a reduction in synaptic glutamate levels, a mechanism that has been investigated for its therapeutic potential in conditions characterized by glutamatergic dysregulation, such as schizophrenia and addiction.[2][3][4]
Caption: Signaling pathway of AZD-8529 at the presynaptic terminal.
Quantitative Profile of AZD-8529
The following tables summarize the key quantitative data for AZD-8529, providing insights into its potency, efficacy, and selectivity.
Table 1: In Vitro Potency and Efficacy of AZD-8529
| Parameter | Value | Species/Cell Line | Reference |
| Binding Affinity (Ki) | 16 nM | Recombinantly Expressed mGluR2 | [1] |
| EC50 (Glutamate Potentiation) | 195 nM | Human mGluR2 in CHO cells | [1][5] |
| Emax (Max Potentiation of Emax) | 110% | Human mGluR2 in CHO cells | [1][5] |
| Max Glutamate EC50 Shift | 7.4-fold | Not Specified | [1] |
Table 2: Selectivity of AZD-8529
| Receptor Subtype | Activity | IC50 / EC50 | Reference |
| mGluR1, mGluR3, mGluR4, mGluR7 | No significant activity | - | [1] |
| mGluR5 | Weak PAM | 3.9 µM | [1] |
| mGluR8 | Antagonist | 23 µM | [1] |
| Broad Panel (161 receptors, enzymes, ion channels) | Modest activity at 9 targets | at 10 µM | [1] |
Table 3: Preclinical and Clinical Dosing
| Study Type | Species/Population | Dose Range | Route | Key Finding | Reference |
| Preclinical (Schizophrenia model) | Mouse | 57.8 to 115.7 mg/kg | s.c. | Reversed PCP-induced hyper-locomotion | [1] |
| Preclinical (Nicotine self-administration) | Squirrel Monkey | 0.3-3 mg/kg | i.m. | Decreased nicotine (B1678760) self-administration | [5] |
| Preclinical (Alcohol seeking) | Rat | 20 and 40 mg/kg | s.c. | Blocked cue-induced reinstatement | [4] |
| Clinical (Healthy volunteers) | Human | Up to 310 mg (single), Up to 250 mg daily (15 days) | Oral | Generally well-tolerated | [1] |
| Clinical (Schizophrenia patients) | Human | 40 mg every other day (28 days) | Oral | No significant change in PANSS score | [1] |
| Clinical (Schizophrenia patients, fMRI) | Human | 80 mg daily (3 days) | Oral | Increased n-back fMRI activation in striatum | [2] |
Key Experimental Protocols
This section details the methodologies employed in pivotal studies to characterize the effects of AZD-8529.
[³⁵S]GTPγS Binding Assay for mGluR2 Potentiation
This assay measures the functional activation of G-protein coupled receptors like mGluR2.
-
Objective: To determine the potency and efficacy of AZD-8529 in potentiating glutamate-induced G-protein activation at the human mGluR2 receptor.
-
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human mGluR2.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
L-glutamate (agonist).
-
AZD-8529.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 10 µM GDP).
-
-
Procedure:
-
Incubate cell membranes with varying concentrations of L-glutamate and a fixed concentration of AZD-8529.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for [³⁵S]GTPγS binding to activated G-proteins.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [³⁵S]GTPγS using liquid scintillation counting.
-
Data are analyzed to determine the EC50 and Emax of glutamate in the presence and absence of AZD-8529.
-
Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.
In Vivo Microdialysis for Dopamine (B1211576) Release in Rats
This technique is used to measure neurotransmitter levels in the brain of freely moving animals.
-
Objective: To assess the effect of AZD-8529 on nicotine-induced dopamine release in the nucleus accumbens shell.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Surgery: Implant a microdialysis guide cannula targeting the nucleus accumbens shell. Allow for recovery.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples.
-
Drug Administration: Administer AZD-8529 (or vehicle) followed by nicotine.
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express dopamine levels as a percentage of the baseline.
-
Nicotine Self-Administration in Squirrel Monkeys
This is a behavioral paradigm to model drug-taking and relapse behavior.
-
Objective: To evaluate the effect of AZD-8529 on the reinforcing effects of nicotine and on cue- and nicotine-primed reinstatement of nicotine-seeking behavior.
-
Animals: Adult male squirrel monkeys.
-
Procedure:
-
Catheter Implantation: Surgically implant an intravenous catheter.
-
Training: Train the monkeys to press a lever to receive an intravenous infusion of nicotine. This is typically done on a fixed-ratio (FR) schedule of reinforcement.
-
AZD-8529 Treatment: Once stable responding is established, administer AZD-8529 (or vehicle) before the self-administration sessions and measure the effect on the number of nicotine infusions earned.
-
Extinction and Reinstatement:
-
Extinction: Replace nicotine with saline. Lever pressing will decrease over time.
-
Reinstatement: After extinction, test the ability of a nicotine prime (a non-contingent injection of nicotine) or presentation of nicotine-associated cues to reinstate lever pressing.
-
Administer AZD-8529 before the reinstatement tests to assess its ability to block relapse-like behavior.
-
-
Functional Magnetic Resonance Imaging (fMRI) with the n-back Task in Schizophrenia Patients
This neuroimaging technique is used to assess brain activity during a cognitive task.
-
Objective: To investigate the effect of AZD-8529 on brain activation patterns during a working memory task in patients with schizophrenia.
-
Participants: Clinically stable outpatients with a diagnosis of schizophrenia.
-
Study Design: A double-blind, placebo-controlled, randomized crossover study.
-
Procedure:
-
Drug Administration: Participants receive either AZD-8529 (e.g., 80 mg daily for 3 days) or a placebo.
-
fMRI Scanning: While in the fMRI scanner, participants perform the n-back working memory task. This task involves viewing a sequence of stimuli and indicating when the current stimulus is the same as the one presented 'n' trials previously (e.g., 2-back).
-
Washout Period: A washout period (e.g., 14 days) is implemented before the participant crosses over to the other treatment arm.
-
Data Analysis: Analyze the fMRI data to identify brain regions showing differential activation between the AZD-8529 and placebo conditions during the n-back task. Correlate changes in brain activity with changes in clinical symptoms (e.g., PANSS scores).
-
Caption: Logical flow of AZD-8529's therapeutic hypothesis.
Summary and Future Directions
This compound is a well-characterized mGluR2 PAM that has demonstrated efficacy in preclinical models of psychosis and addiction by modulating glutamatergic neurotransmission. While clinical studies in schizophrenia have not shown significant improvements in primary symptom outcomes, neuroimaging data suggest that AZD-8529 can engage target brain circuits.[2] These findings highlight the complexity of translating preclinical findings to clinical efficacy.
Future research may focus on identifying patient subpopulations that are more likely to respond to mGluR2 modulation, exploring combination therapies, and investigating the therapeutic potential of AZD-8529 in other neurological and psychiatric disorders characterized by glutamatergic dysfunction. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon these future endeavors.
References
- 1. High Reinforcing Efficacy of Nicotine in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of mGluR2 positive allosteric modulation on frontostriatal working memory activation in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of experimental history on nicotine self-administration in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zmescience.com [zmescience.com]
- 5. Reinforcing effectiveness of nicotine in nonhuman primates: Effects of nicotine dose and history of nicotine self-administration - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of AZD-8529 Mesylate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD-8529 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), a G-protein coupled receptor implicated in the modulation of glutamatergic neurotransmission. As a potential therapeutic agent for central nervous system disorders, AZD-8529 has been the subject of preclinical and clinical investigation, particularly in the context of schizophrenia. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of AZD-8529 mesylate, presenting key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways and workflows.
Introduction: Targeting Glutamatergic Dysfunction
Dysregulation of the glutamatergic system is increasingly recognized as a key pathophysiological component of various neuropsychiatric disorders, including schizophrenia. The metabotropic glutamate receptor 2 (mGluR2), a presynaptic receptor, acts as an autoreceptor to inhibit glutamate release. Positive allosteric modulators of mGluR2 offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate, thereby dampening excessive glutamatergic activity. AZD-8529 was developed by AstraZeneca as a potent and selective mGluR2 PAM to investigate this therapeutic hypothesis.
Discovery of AZD-8529
While the specific details of the lead identification and optimization program for AZD-8529 are not extensively disclosed in the public domain, the discovery of isoindolin-1-one (B1195906) derivatives as mGluR2 PAMs has been a focus of medicinal chemistry efforts. The general approach likely involved high-throughput screening to identify initial hits, followed by systematic structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties.
The chemical structure of AZD-8529, 7-methyl-5-(3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl)-2-((4-(trifluoromethoxy)phenyl)methyl)isoindolin-1-one, reveals a core isoindolinone scaffold, a common feature in a number of mGluR2 PAMs. The various substituents on this core were likely optimized to achieve the desired pharmacological profile.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for AZD-8529 has not been published. However, based on the chemical structure and related literature on the synthesis of isoindolinone and 1,2,4-oxadiazole (B8745197) derivatives, a plausible synthetic route can be proposed. The synthesis would likely involve the construction of the substituted isoindolin-1-one core, followed by the formation of the 1,2,4-oxadiazole ring and subsequent coupling with the piperazine (B1678402) moiety. The final step would involve the formation of the mesylate salt.
Disclaimer: The following is a generalized, proposed synthetic workflow and not the specific, validated protocol for the synthesis of AZD-8529.
AZD-8529 Mesylate: A Technical Guide to CNS Penetration and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD-8529 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), a key target in the central nervous system (CNS) for the treatment of various neurological and psychiatric disorders.[1] A critical attribute for any CNS drug candidate is its ability to effectively cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain, coupled with favorable oral bioavailability for patient compliance. This technical guide provides a comprehensive overview of the CNS penetration and bioavailability of AZD-8529 mesylate, summarizing available quantitative data, detailing relevant experimental methodologies, and illustrating key pathways and processes. While specific oral bioavailability data for AZD-8529 is not publicly available, this guide presents representative experimental protocols used in the pharmaceutical industry.
CNS Penetration
AZD-8529 has been demonstrated to be CNS penetrant.[1] Clinical data from studies in healthy human volunteers have provided quantitative insights into its ability to cross the blood-brain barrier.
Quantitative Data
The extent of CNS penetration is often assessed by measuring the concentration of the drug in the cerebrospinal fluid (CSF) relative to its concentration in the plasma. For AZD-8529, the following has been reported:
| Parameter | Value | Species | Study Details | Source |
| CSF Concentration / Plasma Free-Fraction | ~0.5 | Human | Healthy volunteers, CSF taken 6 hours after a 60 mg daily dose on day 12. | [1] |
This ratio of approximately 0.5 indicates good penetration of the blood-brain barrier, as a significant portion of the unbound, pharmacologically active drug in the plasma is able to reach the central nervous system.[1]
Experimental Protocol: In Vivo CNS Penetration Assessment in Humans
The following describes a typical clinical protocol for assessing CNS penetration by CSF sampling.
Objective: To determine the ratio of AZD-8529 in cerebrospinal fluid to the unbound fraction in plasma.
Methodology:
-
Subject Population: A cohort of healthy adult volunteers.
-
Dosing Regimen: Administration of a single or multiple-dose regimen of this compound (e.g., 60 mg once daily for 12 days).[1]
-
Sample Collection:
-
Blood Sampling: Serial blood samples are collected at predetermined time points following the final dose to determine the plasma concentration-time profile.
-
CSF Sampling: A lumbar puncture is performed at a specific time point post-dose (e.g., 6 hours) to collect a sample of cerebrospinal fluid.[1]
-
-
Sample Analysis:
-
Plasma samples are processed to separate plasma, and the concentration of AZD-8529 is determined using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The fraction of AZD-8529 unbound to plasma proteins is determined using techniques like equilibrium dialysis.
-
CSF samples are analyzed for AZD-8529 concentration using a validated LC-MS/MS method.
-
-
Data Analysis: The ratio of the AZD-8529 concentration in the CSF to the unbound concentration in plasma is calculated.
Oral Bioavailability
While specific quantitative oral bioavailability data for this compound in various species are not detailed in the provided search results, positive allosteric modulators like AZD-8529 are generally noted to have greater oral bioavailability compared to orthosteric agonists.
Experimental Protocol: Representative In Vivo Oral Bioavailability Study in Rats
The following protocol outlines a standard method for determining the oral bioavailability of a compound in a preclinical species.
Objective: To determine the absolute oral bioavailability (F%) of this compound in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Study Design: A crossover study design is often employed, where the same group of animals receives both an intravenous (IV) and an oral (PO) administration of the drug, with a washout period in between.
-
Dosing:
-
Intravenous (IV) Administration: A solution of this compound is administered via a cannulated vein (e.g., jugular vein) at a specific dose.
-
Oral (PO) Administration: A solution or suspension of this compound is administered by oral gavage at a specific dose.
-
-
Blood Sampling: Serial blood samples are collected from a cannulated artery or vein at predetermined time points after both IV and PO administration.
-
Sample Analysis: Plasma is separated from the blood samples, and the concentration of AZD-8529 is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data are used to calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV (AUCIV) and PO (AUCPO) routes.
-
The absolute oral bioavailability (F%) is calculated using the following formula:
-
F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
-
-
Mechanism of Action: mGluR2 Signaling Pathway
AZD-8529 acts as a positive allosteric modulator of the mGluR2 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site and enhances the receptor's response to glutamate. mGluR2 is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release.
Conclusion
This compound demonstrates favorable CNS penetration, a critical characteristic for a drug targeting central nervous system disorders. The available clinical data in humans provide a quantitative measure of its ability to cross the blood-brain barrier. While specific oral bioavailability data remains proprietary, the general characteristics of mGluR2 PAMs suggest good oral absorption. The experimental protocols detailed herein provide a framework for the evaluation of these key pharmacokinetic properties in drug development. Further research and publication of preclinical and clinical pharmacokinetic data would provide a more complete profile of this promising CNS drug candidate.
References
Methodological & Application
Application Notes and Protocols: AZD-8529 Mesylate In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro characterization of AZD-8529 mesylate, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). The provided information is intended to guide researchers in setting up and performing key assays to evaluate the pharmacological properties of this compound.
Mechanism of Action
This compound is a positive allosteric modulator of mGluR2, meaning it binds to a site on the receptor that is distinct from the glutamate binding site.[1] This binding potentiates the receptor's response to the endogenous ligand, glutamate.[2][3] AZD-8529 is highly selective for mGluR2.[4][5]
Below is a diagram illustrating the signaling pathway of mGluR2 and the role of AZD-8529.
Caption: Signaling pathway of mGluR2 modulation by AZD-8529.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound.
| Parameter | Value | Assay Type | Cell Line | Source |
| Binding Affinity (Ki) | 16 nM | Radioligand Binding | Not Specified | [2] |
| EC50 | 195 ± 62 nM | [³⁵S]GTPγS Binding | CHO cells expressing human mGluR2 | [3] |
| EC50 | 285 ± 20 nM | Fluorescence-based Assay | HEK293 cells expressing human mGluR2 | [3][4][5][6] |
| Emax | 110 ± 11% | [³⁵S]GTPγS Binding | CHO cells expressing human mGluR2 | [3] |
| mGluR5 PAM EC50 | 3.9 µM | Not Specified | HEK cells | [2] |
| mGluR8 Antagonism IC50 | 23 µM | Not Specified | HEK cells | [2] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Radioligand Binding Assay for Affinity Determination (Ki)
This protocol is a generalized procedure for determining the binding affinity of AZD-8529 to mGluR2.
Objective: To determine the equilibrium dissociation constant (Ki) of AZD-8529 for mGluR2.
Materials:
-
Membranes from CHO or HEK293 cells expressing human mGluR2.
-
Radioligand (e.g., [³H]-LY341495 or a suitable labeled mGluR2 antagonist).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Workflow:
Caption: General workflow for a radioligand binding assay.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order: assay buffer, a fixed concentration of radioligand, and varying concentrations of AZD-8529 or vehicle.
-
To initiate the binding reaction, add the cell membranes to each well.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-labeled competing ligand.
-
Data are analyzed using non-linear regression to determine the IC50, which is then converted to Ki using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay for Functional Activity (EC50 and Emax)
This assay measures the functional activation of G-proteins coupled to mGluR2.
Objective: To determine the potency (EC50) and efficacy (Emax) of AZD-8529 in potentiating glutamate-induced G-protein activation.
Materials:
-
Membranes from CHO cells expressing human mGluR2.[3]
-
[³⁵S]GTPγS.
-
Guanosine diphosphate (B83284) (GDP).
-
L-glutamate.
-
This compound.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation Proximity Assay (SPA) beads (optional).
Procedure:
-
Prepare serial dilutions of this compound and L-glutamate in assay buffer.
-
In a 96-well plate, add cell membranes, GDP, and varying concentrations of AZD-8529.
-
Add a fixed, sub-maximal concentration of L-glutamate.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 30-60 minutes.
-
If using SPA beads, add them and centrifuge the plate.
-
Measure the radioactivity using a scintillation counter.
-
Basal binding is determined in the absence of any agonist or modulator.
-
Data are plotted as a concentration-response curve to determine the EC50 and Emax of AZD-8529 in the presence of glutamate.[3]
Fluorescence-Based Assay for Selectivity Profiling
This assay is used to assess the selectivity of AZD-8529 across different mGluR subtypes.
Objective: To determine if AZD-8529 potentiates the activity of other mGluR subtypes.
Materials:
-
HEK293 cell lines individually expressing different human mGluR subtypes (mGluR1, 3, 4, 5, 6, 7, 8).[3]
-
A fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
L-glutamate or a subtype-selective agonist.
-
This compound.
Procedure:
-
Plate the different HEK293-mGluR cell lines in 96-well plates and grow to confluence.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add varying concentrations of AZD-8529 to the wells and incubate for a short period.
-
Add a fixed concentration of L-glutamate (or another appropriate agonist) to stimulate the receptors.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
The potentiation of the agonist response by AZD-8529 is calculated and compared across the different mGluR subtypes. AZD-8529 has been shown to not produce positive allosteric modulator responses at 20-25 µM on mGluR1, 3, 4, 5, 6, 7, and 8 subtypes.[3][4]
References
- 1. The mGluR2 Positive Allosteric Modulator, AZD8529, and Cue-Induced Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD8529 [openinnovation.astrazeneca.com]
- 3. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Microdialysis of AZD-8529 Mesylate in Rats
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting in vivo microdialysis studies in rats to measure the extracellular concentrations of AZD-8529 mesylate in specific brain regions. AZD-8529 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2) and is CNS penetrant.[1][2][3] This protocol is designed to be a comprehensive guide, from surgical preparation to sample analysis.
I. Overview of the Experimental Workflow
The following diagram illustrates the major steps involved in the microdialysis procedure for this compound in rats.
Caption: Experimental workflow for rat brain microdialysis of AZD-8529.
II. Experimental Protocols
A. Materials and Reagents
| Item | Specifications |
| Animals | Male Sprague-Dawley rats (250-350 g) |
| This compound | Purity >98% |
| Vehicle | To be determined based on solubility and route of administration (e.g., saline, 10% ethanol (B145695) in saline) |
| Microdialysis Probes | Concentric or linear probes with a molecular weight cutoff (MWCO) suitable for small molecules (e.g., 10-20 kDa), with a membrane length appropriate for the target brain region (e.g., 2-4 mm) |
| Guide Cannula | Sized to fit the microdialysis probe |
| Perfusion Fluid | Artificial cerebrospinal fluid (aCSF) or Ringer's solution |
| Anesthetic | Isoflurane (B1672236) or a ketamine/xylazine mixture |
| Surgical Equipment | Stereotaxic frame, surgical drill, sutures, etc. |
| Analytical System | LC-MS/MS system for the quantification of AZD-8529 |
B. Surgical Procedure: Guide Cannula Implantation
-
Animal Preparation: Acclimatize rats to the housing conditions for at least 3 days prior to surgery. On the day of surgery, anesthetize the rat using isoflurane or a ketamine/xylazine cocktail.
-
Stereotaxic Surgery: Mount the anesthetized rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Drill a small burr hole in the skull over the target brain region. The coordinates for the target region should be determined from a rat brain atlas (e.g., Paxinos and Watson). For example, to target the nucleus accumbens shell, coordinates might be approximately AP: +1.7 mm, ML: ±0.8 mm, DV: -7.8 mm from bregma.
-
Guide Cannula Implantation: Slowly lower the guide cannula to the desired depth.
-
Fixation: Secure the guide cannula to the skull using dental cement and skull screws.
-
Post-operative Care: Suture the scalp incision. Administer post-operative analgesics and allow the animal to recover for at least 3-5 days. House the rats individually to prevent damage to the implant.
C. Microdialysis Experiment
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe into the guide cannula.
-
Perfusion: Connect the probe inlet to a syringe pump and the outlet to a fraction collector. Perfuse the probe with aCSF or Ringer's solution at a constant flow rate, typically between 0.5 and 2.0 µL/min.[4]
-
Equilibration and Baseline Collection: Allow the system to equilibrate for at least 1-2 hours. Following equilibration, collect at least 3-4 baseline samples to ensure a stable baseline of the analyte of interest. A study on the effects of AZD-8529 on dopamine (B1211576) levels collected 20 µl samples every 20 minutes.[5]
-
Administration of this compound: Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous, or oral). Doses used in previous rat studies include 20 and 40 mg/kg subcutaneously.[3] The vehicle used for administration should be administered to a control group.
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-30 minutes) for the duration of the study (e.g., 4-6 hours). Store the collected samples at -80°C until analysis.
-
Probe Calibration: At the end of the experiment, the in vivo recovery of the probe can be determined using the retrodialysis method if absolute extracellular concentrations are required.
III. Signaling Pathway of AZD-8529
AZD-8529 acts as a positive allosteric modulator of the mGluR2 receptor. The following diagram illustrates its mechanism of action.
Caption: Mechanism of action of AZD-8529 at the mGluR2 receptor.
IV. Data Presentation
The quantitative data from the microdialysis experiment should be summarized in a clear and structured manner.
Table 1: Microdialysis Experimental Parameters
| Parameter | Value | Rationale/Reference |
| Animal Model | Male Sprague-Dawley Rat (250-350 g) | Standard model for neuropharmacology studies |
| Target Brain Region | e.g., Nucleus Accumbens, Prefrontal Cortex | Dependent on the therapeutic hypothesis |
| Microdialysis Probe | 2-4 mm membrane, 10-20 kDa MWCO | To be selected based on the size of the target structure |
| Perfusion Fluid | Artificial Cerebrospinal Fluid (aCSF) | Mimics the composition of the brain's extracellular fluid |
| Flow Rate | 1.0 µL/min | A balance between adequate recovery and temporal resolution |
| Sample Collection Interval | 20 minutes | Provides good temporal resolution[5] |
| AZD-8529 Dose | 20-40 mg/kg, s.c. | Doses shown to be effective in rat behavioral models[3] |
| Analytical Method | LC-MS/MS | For sensitive and selective quantification of AZD-8529 |
Table 2: Example Data Layout for AZD-8529 Concentrations in Dialysate
| Time (min) | Animal 1 (ng/mL) | Animal 2 (ng/mL) | Animal 3 (ng/mL) | ... | Mean (ng/mL) | SEM |
| Baseline | ||||||
| -60 to -40 | ||||||
| -40 to -20 | ||||||
| -20 to 0 | ||||||
| Post-Dose | ||||||
| 0 to 20 | ||||||
| 20 to 40 | ||||||
| 40 to 60 | ||||||
| ... |
V. Conclusion
This document provides a comprehensive protocol for conducting microdialysis studies with this compound in rats. Adherence to these guidelines will facilitate the generation of robust and reproducible data for assessing the pharmacokinetic and pharmacodynamic properties of this compound in the central nervous system. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. AZD8529 [openinnovation.astrazeneca.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The mGluR2 Positive Allosteric Modulator, AZD8529, and Cue-Induced Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of AZD-8529 Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-8529 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] As a PAM, AZD-8529 enhances the receptor's response to the endogenous ligand, glutamate, rather than activating the receptor directly. mGluR2 is a G-protein coupled receptor that plays a crucial role in regulating neurotransmission and synaptic plasticity. Its activation is linked to the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This mechanism has made mGluR2 a target of interest for therapeutic intervention in a variety of neurological and psychiatric disorders. Preclinical studies have demonstrated the central nervous system penetration of AZD-8529.[1]
This document provides detailed application notes and protocols for the preparation of AZD-8529 mesylate for in vivo administration in research settings. It includes information on the compound's physicochemical properties, recommended solvent formulations, and detailed procedures for preparing dosing solutions. Additionally, it outlines the known signaling pathway of mGluR2 and provides a workflow for the preparation of this compound.
Physicochemical and In Vitro Potency Data
A summary of the key physicochemical and in vitro potency data for AZD-8529 is presented in the table below. This information is crucial for understanding the compound's behavior in biological systems and for the proper preparation of dosing solutions.
| Parameter | Value | Reference |
| Mechanism of Action | Positive Allosteric Modulator of mGluR2 | [1] |
| EC50 | 195 nM | [2] |
| Binding Ki | 16 nM | [1] |
In Vivo Administration Data
Successful in vivo studies rely on appropriate dosing and administration routes. The following table summarizes reported doses of AZD-8529 used in various preclinical models.
| Species | Dose Range | Route of Administration | Reference |
| Mouse | 57.8 to 115.7 mg/kg | Subcutaneous (s.c.) | [1] |
| Rat | 20 and 40 mg/kg | Subcutaneous (s.c.) | [3] |
| Squirrel Monkey | 0.3 - 3 mg/kg | Intramuscular (i.m.) | [2] |
Pharmacokinetic Parameters
Understanding the pharmacokinetic profile of AZD-8529 is essential for designing experiments with appropriate dosing schedules. The table below presents available pharmacokinetic data in rats.
| Species | Route | Dose | Tmax |
| Rat | s.c. | 20 mg/kg | 3 - 5 hours |
Experimental Protocols: Preparation of this compound for In Vivo Administration
The following protocols describe the preparation of this compound in various vehicles for in vivo use. It is recommended to prepare fresh solutions for each experiment.
Protocol 1: Vehicle Formulation with PEG300 and Tween-80
This formulation is suitable for subcutaneous or intraperitoneal administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2 mg/mL, a stock of 20 mg/mL in DMSO can be prepared.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. The final concentration of PEG300 should be 40% of the total volume. Mix thoroughly until the solution is clear.
-
Add Tween-80 to the solution. The final concentration of Tween-80 should be 5% of the total volume. Mix gently to avoid excessive foaming.
-
Add saline to reach the final desired volume. The final concentration of saline will be 45% of the total volume.
-
Vortex the final solution gently to ensure homogeneity. The final solution should be a clear and colorless to slightly yellow solution.
Example for 1 mL of 2 mg/mL solution:
-
100 µL of 20 mg/mL AZD-8529 in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
Protocol 2: Vehicle Formulation with SBE-β-CD
This formulation utilizes sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) as a solubilizing agent and is suitable for various administration routes.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
20% (w/v) SBE-β-CD in saline
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the 20% SBE-β-CD in saline solution to the DMSO stock. The final concentration of DMSO will be 10%.
-
Mix thoroughly until the solution is clear.
Example for 1 mL of 2 mg/mL solution:
-
100 µL of 20 mg/mL AZD-8529 in DMSO
-
900 µL of 20% SBE-β-CD in saline
Protocol 3: Vehicle Formulation with Corn Oil
This formulation is suitable for oral gavage.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add corn oil to the DMSO stock. The final concentration of DMSO will be 10%.
-
Mix thoroughly to ensure a uniform suspension. Sonication may be required to achieve a homogenous mixture.
Example for 1 mL of 2 mg/mL solution:
-
100 µL of 20 mg/mL AZD-8529 in DMSO
-
900 µL of Corn oil
Protocol 4: Simple Aqueous Formulation
For some applications, a simpler formulation may be desired. One study reported dissolving AZD-8529 in sterile water for intramuscular injection in monkeys.[2]
Materials:
-
This compound
-
Sterile water for injection
Procedure:
-
Weigh the required amount of this compound.
-
Add the desired volume of sterile water for injection.
-
Mix thoroughly until the compound is fully dissolved. Sonication may be used to aid dissolution.
Note on pH Adjustment: The provided protocols do not specify a requirement for pH adjustment. However, when formulating mesylate salts, the pH of the final solution can be critical for solubility and stability. It is recommended to measure the pH of the final formulation and, if necessary, adjust it to a physiologically acceptable range (typically pH 6.5-7.5 for parenteral routes) using appropriate buffers, acids, or bases. Care should be taken to ensure that any pH adjustment does not cause precipitation of the compound.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflow for preparing this compound and the known signaling pathway of its target, mGluR2.
Caption: Experimental workflow for preparing this compound.
References
- 1. AZD8529 [openinnovation.astrazeneca.com]
- 2. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mGluR2 Positive Allosteric Modulator, AZD8529, and Cue-Induced Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD-8529 Mesylate in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of AZD-8529 mesylate, a potent and specific positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), in various rodent models. The provided protocols and data are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound.
Mechanism of Action
AZD-8529 is a positive allosteric modulator that enhances the activity of the mGluR2 receptor in the presence of the endogenous agonist, glutamate.[1] mGluR2 is a G-protein coupled receptor that plays a crucial role in regulating neurotransmission. Its activation, particularly at presynaptic terminals, leads to an inhibition of glutamate release. This mechanism is of therapeutic interest in conditions characterized by excessive glutamatergic signaling, such as certain psychiatric and neurological disorders. Future research may further elucidate the physiological effects of mGluR2 PAMs like AZD-8529 in human cortical slices, potentially aiding in the development of novel antipsychotic medications.[2]
Signaling Pathway of mGluR2 Activation
Caption: Signaling pathway of mGluR2 activation potentiated by AZD-8529.
Quantitative Data Summary
The following tables summarize the dosages of this compound used in various rodent studies.
Table 1: this compound Dosage in Rat Models
| Therapeutic Area/Model | Strain | Route of Administration | Dose(s) (mg/kg) | Key Findings |
| Alcohol Relapse (Cue-induced seeking) | Wistar Rats | Subcutaneous (s.c.) | 20, 40 | Blocked cue-induced reinstatement of alcohol seeking.[3] |
| Methamphetamine Craving (Incubation model) | Not Specified | Subcutaneous (s.c.) | 20, 40 | Decreased cue-induced methamphetamine seeking after prolonged abstinence.[4] |
| Parkinson's Disease (6-OHDA-lesioned, L-DOPA-induced dyskinesia) | Sprague-Dawley | Not Specified | 0.1, 0.3, 1 | Reduced the severity of L-DOPA-induced abnormal involuntary movements.[5] |
| Nicotine (B1678760) Addiction (Nicotine-induced dopamine (B1211576) release) | Sprague-Dawley | Intraperitoneal (i.p.) | 10, 30 | Decreased nicotine-induced dopamine release in the nucleus accumbens.[6] |
| Compulsive-like Behavior (Observing Response Task) | Not Specified | Not Specified | 3, 10 | Reduced functional and dysfunctional checking behaviors.[7] |
Table 2: this compound Dosage in Mouse Models
| Therapeutic Area/Model | Strain | Route of Administration | Dose(s) (mg/kg) | Key Findings |
| Schizophrenia (Phencyclidine-induced hyper-locomotion) | Not Specified | Subcutaneous (s.c.) | 57.8 - 115.7 | Reversed hyper-locomotion induced by phencyclidine.[1] |
Experimental Protocols
Protocol 1: Evaluation of AZD-8529 in a Rat Model of L-DOPA-Induced Dyskinesia (LID)
This protocol is based on studies investigating the effects of AZD-8529 on LIDs in a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.[5]
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Surgery: Unilateral stereotaxic injection of 6-OHDA into the medial forebrain bundle to induce nigrostriatal dopamine depletion.
-
Post-operative recovery: Allow at least 2 weeks for recovery.
-
Verification of lesion: Assess rotational behavior induced by a dopamine agonist (e.g., apomorphine).
2. Induction of Dyskinesia:
-
Administer L-DOPA (e.g., 6 mg/kg, s.c. or i.p.) daily or every other day for several weeks until stable abnormal involuntary movements (AIMs) are observed.
3. Drug Preparation and Administration:
-
This compound Formulation: Dissolve in a suitable vehicle (e.g., saline), adjusting the pH if necessary.[3]
-
Dosing: Prepare solutions for doses of 0.1, 0.3, and 1 mg/kg.[5]
-
Administration: Administer AZD-8529 or vehicle 30-60 minutes prior to L-DOPA administration.
4. Behavioral Assessment:
-
AIMs Scoring: Following L-DOPA administration, score rats for axial, limb, and orolingual AIMs at regular intervals (e.g., every 20 minutes for 3-4 hours).
-
Motor Function: To assess if AZD-8529 interferes with the anti-parkinsonian effects of L-DOPA, conduct a cylinder test to measure forelimb use.[5]
5. Pharmacokinetic Analysis (Optional but Recommended):
-
In a separate cohort of rats, administer a single dose of AZD-8529 and collect blood samples at various time points (e.g., 3, 5, 8, 27, 51, and 75 hours) to determine the pharmacokinetic profile.[3]
Experimental Workflow for L-DOPA-Induced Dyskinesia Study
Caption: Workflow for evaluating AZD-8529 in a rat model of LID.
Concluding Remarks
AZD-8529 has demonstrated efficacy in a range of rodent models of neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.[1][3][5][8] The dosages and protocols outlined in these application notes provide a foundation for further investigation into the therapeutic potential of this mGluR2 PAM. Researchers should carefully consider the specific animal model and experimental design to select the most appropriate dosage regimen and administration route. Further studies are warranted to fully characterize the efficacy and safety profile of AZD-8529.
References
- 1. AZD8529 [openinnovation.astrazeneca.com]
- 2. Frontiers | Group II Metabotropic Glutamate Receptors Mediate Presynaptic Inhibition of Excitatory Transmission in Pyramidal Neurons of the Human Cerebral Cortex [frontiersin.org]
- 3. The mGluR2 Positive Allosteric Modulator, AZD8529, and Cue-Induced Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the Novel Positive Allosteric Modulator of Metabotropic Glutamate Receptor 2 AZD8529 on Incubation of Methamphetamine Craving After Prolonged Voluntary Abstinence in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-dyskinetic effect of the clinic-ready mGluR2 positive allosteric modulator AZD8529 in the 6-OHDA-lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD-8529 Mesylate in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-8529 mesylate is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2][3] As a PAM, AZD-8529 enhances the receptor's response to the endogenous ligand, glutamate, rather than directly activating the receptor itself.[4][5] This mechanism allows for a modulatory effect that is dependent on the presence of natural glutamatergic activity.[4] mGluR2s are predominantly located on presynaptic terminals, where their activation typically leads to a decrease in glutamate release.[6] This has positioned mGluR2 as a therapeutic target for conditions associated with excessive glutamate transmission. These application notes provide detailed protocols for the utilization of this compound in primary neuronal cultures to investigate its effects on neuronal function and signaling.
Data Presentation
Table 1: In Vitro Pharmacology of AZD-8529
| Parameter | Value | Cell Type/Assay Condition | Source |
| Binding Affinity (Ki) | 16 nM | Recombinantly expressed mGluR2 | [1] |
| EC50 (Potentiation of Glutamate Effect) | 195 nM | [35S]GTPγS binding to human mGluR2 in CHO cells | [6] |
| EC50 (Potentiation of mGluR2 Activity) | 285 nM | Fluorescence-based assays | [6][7] |
| Emax (Max Potentiation of Emax) | 110% (1.3-fold) | Potentiation of glutamate effect on mGluR2 | [1][6] |
| Selectivity | Weak PAM for mGluR5 (EC50 = 3.9 µM), Antagonist for mGluR8 (IC50 = 23 µM) | Recombinantly expressed receptors in HEK cells | [1] |
Signaling Pathways and Experimental Workflows
mGluR2 Signaling Pathway
Activation of the mGluR2 receptor, a Gi/Go-coupled receptor, by glutamate is potentiated by AZD-8529. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The activated G-protein can also modulate the activity of ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.
Experimental Workflow for Primary Neuronal Culture Treatment
The following diagram outlines a general workflow for treating primary neuronal cultures with AZD-8529 and subsequent analysis.
Experimental Protocols
1. Preparation of this compound Stock Solution
It is crucial to prepare a concentrated stock solution of this compound that can be diluted to the final working concentration in the culture medium.
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Stored at -80°C, the stock solution is stable for at least 6 months.[3]
-
Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity to the neurons.
2. Primary Cortical Neuron Culture
This protocol is a general guideline for establishing primary cortical neuron cultures from embryonic rodents.
-
Reagents and Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat, E18)
-
Dissection medium (e.g., Hibernate-A)
-
Enzymatic dissociation solution (e.g., Papain or Trypsin)
-
Enzyme inhibitor solution
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips
-
Sterile dissection tools
-
-
Protocol:
-
Euthanize the pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically dissect the embryonic cortices and place them in chilled dissection medium.
-
Mince the tissue and incubate in the enzymatic dissociation solution according to the manufacturer's instructions (e.g., 37°C for 15-30 minutes).
-
Neutralize the enzyme with the inhibitor solution.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density onto pre-coated culture vessels in the plating medium.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform partial media changes every 2-3 days. Cultures are typically ready for experimental use between 7 and 14 days in vitro (DIV).
-
3. Treatment of Primary Neurons with AZD-8529
-
Protocol:
-
On the day of the experiment (e.g., DIV 7-14), prepare fresh dilutions of AZD-8529 from the stock solution in pre-warmed culture medium to achieve the desired final concentrations. A concentration range of 10 nM to 10 µM is a reasonable starting point for dose-response experiments, bracketing the known EC50.
-
Remove a portion of the old medium from the neuronal cultures and replace it with the medium containing AZD-8529.
-
Include a vehicle control group (medium with the same final concentration of DMSO as the highest AZD-8529 concentration).
-
Incubate the cultures for the desired period (e.g., 30 minutes for signaling studies, 24-48 hours for viability assays).
-
4. Neuronal Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Reagents and Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
-
-
Protocol:
-
Culture and treat neurons in a 96-well plate as described above.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Express the results as a percentage of the vehicle-treated control.
-
5. Western Blot Analysis of Signaling Pathways
This protocol allows for the investigation of changes in protein expression and phosphorylation, such as the downstream effectors of mGluR2 signaling.
-
Reagents and Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-mGluR2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
After treatment with AZD-8529, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) or the total protein.
-
6. Calcium Imaging
This technique can be used to assess the effect of AZD-8529 on intracellular calcium dynamics.
-
Reagents and Materials:
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope with an imaging system
-
-
Protocol:
-
Culture neurons on glass coverslips.
-
Load the cells with a calcium indicator dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM and Pluronic F-127 in HBSS).
-
Wash the cells to remove excess dye.
-
Mount the coverslip on a perfusion chamber on the microscope stage.
-
Acquire a baseline fluorescence signal.
-
Perfuse the cells with a solution containing AZD-8529 and/or an mGluR2 agonist.
-
Record the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration.
-
Conclusion
These application notes and protocols provide a framework for investigating the effects of the mGluR2 PAM, this compound, in primary neuronal cultures. Researchers should optimize the protocols, particularly the concentration of AZD-8529 and the treatment duration, for their specific neuronal culture system and experimental goals. The provided diagrams and tables offer a quick reference for the compound's properties and its place in experimental design.
References
- 1. AZD8529 [openinnovation.astrazeneca.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The effect of mGluR2 activation on signal transduction pathways and neuronal cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mGluR2 Positive Allosteric Modulator, AZD8529, and Cue-Induced Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for AZD-8529 Mesylate in Animal fMRI Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-8529 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2] As a PAM, AZD-8529 enhances the receptor's response to the endogenous ligand, glutamate, rather than directly activating the receptor itself.[3][4] This mechanism offers a more nuanced modulation of glutamatergic neurotransmission, which is implicated in various neurological and psychiatric disorders. Preclinical studies have demonstrated the efficacy of AZD-8529 in rodent and non-human primate models of addiction and psychosis.[1][2][4][5][6][7] Furthermore, a clinical fMRI study in patients with schizophrenia has explored its effects on brain activation during cognitive tasks.[3][8][9]
These application notes provide a comprehensive overview of AZD-8529 mesylate for use in functional Magnetic Resonance Imaging (fMRI) studies in animal models. The provided protocols are based on existing preclinical data and informed by clinical research to guide the design of robust and reproducible experiments.
Compound Details
| Property | Value | Reference |
| Compound Name | This compound | |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of mGluR2 | [1] |
| Binding Affinity (Ki) | 16 nM | [1] |
| Functional Potency (EC50) | 195 nM (in potentiating glutamate effects on mGluR2) | [1][2] |
| Selectivity | High for mGluR2. Weak PAM activity for mGluR5 (EC50 of 3.9µM) and antagonism for mGluR8 (IC50 of 23µM).[1] | [1] |
| CNS Penetrant | Yes, demonstrated in healthy human volunteers. | [1] |
| Modality | Small Molecule | [1] |
Signaling Pathway
The signaling pathway of AZD-8529 involves the modulation of the mGluR2 receptor, a Gi/o-coupled receptor that, upon activation, inhibits adenylyl cyclase and reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This presynaptic inhibition leads to a decrease in glutamate release.
References
- 1. AZD8529 [openinnovation.astrazeneca.com]
- 2. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mGluR2 Positive Allosteric Modulator, AZD8529, and Cue-Induced Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel Metabotropic Glutamate Receptor 2 Positive Allosteric Modulator, AZD8529, Decreases Nicotine Self-Administration and Relapse in Squirrel Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the Novel Positive Allosteric Modulator of Metabotropic Glutamate Receptor 2 AZD8529 on Incubation of Methamphetamine Craving After Prolonged Voluntary Abstinence in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Novel Metabotropic Glutamate Receptor 2 Positive Allosteric Modulator, AZD8529, Decreases Nicotine Self-Administration and Relapse in Squirrel Monkeys. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term In Vivo Administration of AZD-8529 Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-8529 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] As a PAM, AZD-8529 enhances the receptor's response to the endogenous ligand, glutamate, rather than directly activating the receptor itself. mGluR2 is a Gαi/o-coupled receptor primarily located on presynaptic nerve terminals, where it functions as an autoreceptor to inhibit glutamate release.[2][3][4] This mechanism has positioned mGluR2 as a therapeutic target for various neuropsychiatric disorders characterized by glutamate dysregulation. Preclinical and clinical studies have explored the utility of AZD-8529 in conditions such as schizophrenia, nicotine (B1678760) addiction, and other substance use disorders.[1][5][6][7][8]
These application notes provide a comprehensive overview of the long-term in vivo administration of AZD-8529 mesylate, including its pharmacological properties, detailed experimental protocols from key preclinical studies, and a summary of clinical trial findings.
Data Presentation
Table 1: Preclinical Pharmacology of AZD-8529
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 16 nM | Recombinant human mGluR2 | [1] |
| EC50 (Glutamate Potentiation) | 195 nM | Recombinant human mGluR2 | [1][5] |
| Emax (Glutamate Potentiation) | 110% | Recombinant human mGluR2 | [1][5] |
| EC50 (mGluR5 PAM activity) | 3.9 µM | Recombinant human mGluR5 | [1] |
| IC50 (mGluR8 antagonism) | 23 µM | Recombinant human mGluR8 | [1] |
Table 2: In Vivo Efficacy of AZD-8529 in Preclinical Models
| Model | Species | Dose Range and Route | Key Findings | Reference |
| Phencyclidine-induced hyper-locomotion (Schizophrenia model) | Mouse | 57.8 to 115.7 mg/kg, s.c. | Reversed hyper-locomotion | [1] |
| Nicotine Self-Administration | Squirrel Monkey | 0.3-3 mg/kg, i.m. | Decreased nicotine self-administration without affecting food self-administration | [5][6] |
| Cue-induced Reinstatement of Nicotine Seeking | Squirrel Monkey | 0.3-3 mg/kg, i.m. | Reduced reinstatement of nicotine seeking | [5][6] |
| Cue-induced Reinstatement of Alcohol Seeking | Rat | 20 and 40 mg/kg, s.c. | Blocked cue-induced reinstatement | |
| Incubation of Methamphetamine Craving | Rat | 20 and 40 mg/kg, s.c. | Decreased cue-induced methamphetamine seeking after 21 days of abstinence | [7] |
| L-DOPA-induced Dyskinesia (Parkinson's model) | 6-OHDA-lesioned Rat | 0.1, 0.3, and 1 mg/kg | Significantly reduced the severity of AIMs duration |
Table 3: Human Clinical Trial Data for AZD-8529
| Study Population | Dose and Duration | Key Findings | Reference |
| Healthy Volunteers | Single doses up to 310 mg; repeated doses up to 250 mg once daily for 15 days | Mild adverse events (headache, gastrointestinal upset) | [1] |
| Patients with Schizophrenia | 40 mg every second day for 28 days | No significant improvement in PANSS total score compared to placebo. Most common adverse events were headache, schizophrenia, and dyspepsia. | [1][8][9] |
Signaling Pathway
The primary mechanism of action of AZD-8529 is the positive allosteric modulation of mGluR2. Upon binding of glutamate, mGluR2, a Gαi/o-coupled receptor, is activated. This activation leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] The Gβγ subunit can directly modulate the activity of ion channels, such as inhibiting voltage-gated Ca2+ channels and activating G-protein-coupled inwardly-rectifying K+ (GIRK) channels. This cascade ultimately leads to a reduction in neurotransmitter release, particularly glutamate, from the presynaptic terminal. Additionally, mGluR2 activation has been shown to stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[4][10]
References
- 1. AZD8529 [openinnovation.astrazeneca.com]
- 2. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Metabotropic Glutamate Receptor 2 Positive Allosteric Modulator, AZD8529, Decreases Nicotine Self-Administration and Relapse in Squirrel Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the Novel Positive Allosteric Modulator of Metabotropic Glutamate Receptor 2 AZD8529 on Incubation of Methamphetamine Craving After Prolonged Voluntary Abstinence in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AZD8529, a positive allosteric modulator at the mGluR2 receptor, does not improve symptoms in schizophrenia: A proof of principle study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. The effect of mGluR2 activation on signal transduction pathways and neuronal cell survival - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AZD-8529 mesylate solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of AZD-8529 mesylate.
Frequently Asked Questions (FAQs)
Q1: What is AZD-8529 and what is its mechanism of action?
AZD-8529 is a potent and highly selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2] As a PAM, it does not activate the receptor directly but potentiates the effect of the endogenous ligand, glutamate.[1] The mGluR2 receptor is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability.
Q2: What are the recommended solvents for dissolving this compound?
This compound is sparingly soluble in aqueous solutions. For research purposes, it is typically dissolved in organic solvents or prepared as a formulation for in vivo studies. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions.[3] For in vivo experiments, specific formulations are required to achieve a clear solution.
Q3: How should I store this compound solutions?
Stock solutions of this compound in DMSO should be stored at low temperatures to ensure stability. For long-term storage (up to 6 months), it is recommended to keep the solution at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[2][4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: Is there any information on the stability of this compound in aqueous solutions or under stress conditions?
Currently, there is limited publicly available data on the stability of this compound in aqueous buffers or under forced degradation conditions (e.g., exposure to acid, base, oxidation, heat, or light). Researchers should exercise caution and ideally perform their own stability assessments for their specific experimental conditions.
Troubleshooting Guides
Solubility Issues
Problem: I am having difficulty dissolving this compound.
-
Solution 1: Use an appropriate organic solvent for stock solutions. this compound has good solubility in DMSO.[3] Prepare a high-concentration stock solution in DMSO first.
-
Solution 2: For aqueous-based assays, dilute the DMSO stock solution. When preparing working solutions for in vitro assays, you can dilute the DMSO stock solution into your aqueous buffer. Ensure the final concentration of DMSO is low enough to not affect your experimental system (typically <0.5%).
-
Solution 3: Use a specific formulation for in vivo studies. For animal studies, a simple aqueous solution is unlikely to be suitable. A recommended approach is to use a vehicle containing a combination of solvents and surfactants to improve solubility.[2][3]
Problem: My this compound solution appears cloudy or has precipitated.
-
Solution 1: Ensure complete initial dissolution. When preparing the stock solution in DMSO, ensure the compound is fully dissolved. Gentle warming or sonication may aid dissolution.
-
Solution 2: Check the final concentration in your working solution. The solubility in aqueous buffers will be significantly lower than in DMSO. If you observe precipitation after diluting the stock solution, you may have exceeded the aqueous solubility limit. Try lowering the final concentration.
-
Solution 3: Prepare fresh solutions. If using a pre-prepared aqueous working solution, precipitation may occur over time. It is best practice to prepare fresh working solutions from your frozen stock for each experiment.
Stability Issues
Problem: I am concerned about the stability of my this compound solution during my experiment.
-
Solution 1: Follow recommended storage conditions. Store stock solutions at -80°C for long-term storage and -20°C for short-term storage to minimize degradation.[2][4]
-
Solution 2: Minimize exposure to harsh conditions. As a general precaution for any novel compound, protect solutions from light and extreme temperatures.
-
Solution 3: Prepare fresh for in vivo use. For in vivo experiments, it is recommended to prepare the dosing solution fresh on the day of use.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Vehicle | Concentration | Observations | Reference |
| DMSO | 41.67 mg/mL | Clear solution (ultrasonication may be needed) | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Clear solution | [2][3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Clear solution | [2][3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Clear solution | [2][4] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions (in DMSO)
| Storage Temperature | Duration | Recommendations | Reference |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles | [2][4] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles | [2][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder. The molecular weight of this compound is 583.58 g/mol .
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex the solution to facilitate dissolution. If necessary, use an ultrasonic bath for a short period.
-
Once a clear solution is obtained, aliquot into smaller volumes in tightly sealed vials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Preparation of an In Vivo Formulation (Example)
This protocol is based on the vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a final concentration of ≥ 2.08 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline and mix to bring the total volume to 1 mL.
-
The final solution should be clear. Prepare this formulation fresh before each use.
Visualizations
Caption: Signaling pathway of AZD-8529 as a positive allosteric modulator of mGluR2.
Caption: General experimental workflow for in vivo studies with this compound.
References
Technical Support Center: Optimizing AZD-8529 Mesylate Dosage for Behavioral Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD-8529 mesylate. The information is designed to address specific issues that may be encountered during the optimization of AZD-8529 dosage for behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is AZD-8529 and what is its mechanism of action?
AZD-8529 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] As a PAM, it does not activate the mGluR2 receptor directly but potentiates the effect of the endogenous ligand, glutamate.[1] This mechanism allows for a more nuanced modulation of the glutamatergic system compared to direct agonists. The binding Ki of AZD-8529 is 16 nM, and it potentiates the effects of glutamate on mGluR2 with an EC50 of 195nM.[1]
Q2: What is a recommended starting dose for preclinical behavioral studies in rodents?
The effective dose of AZD-8529 in rodents can vary depending on the behavioral model. For studies on addiction-related behaviors in rats, doses of 20 and 40 mg/kg (subcutaneous, s.c.) have been shown to be effective in reducing cue-induced reinstatement of alcohol and methamphetamine seeking.[2][3] In mouse models of schizophrenia, doses ranging from 57.8 to 115.7 mg/kg (s.c.) have been used to reverse phencyclidine-induced hyper-locomotion.[1] Therefore, a starting dose in the range of 20-60 mg/kg (s.c.) is a reasonable starting point for novel behavioral experiments in rodents, with adjustments based on the specific research question and observed effects.
Q3: What doses have been found to be effective in non-human primates?
In squirrel monkeys, intramuscular (i.m.) doses of 0.3-3 mg/kg of AZD-8529 have been shown to decrease nicotine (B1678760) self-administration without affecting food self-administration.[4][5] This dose range was also effective in reducing nicotine priming- and cue-induced reinstatement of nicotine seeking.[4][5]
Q4: What is the safety and tolerability profile of AZD-8529 in humans?
In healthy human volunteers, single doses of up to 310 mg and repeated doses of up to 250 mg once daily for 15 days have been administered.[1] The reported adverse events were generally mild and included headache and gastrointestinal issues.[1] In patients with schizophrenia, a dose of 40 mg administered every other day for 28 days was studied.[1]
Q5: Why did AZD-8529 fail to show efficacy in some clinical trials for schizophrenia?
While preclinical studies showed promise, a phase 2 clinical trial in schizophrenia patients administered 40 mg of AZD-8529 daily did not show a significant improvement in the primary outcome measure (PANSS score) compared to placebo.[1][6][7][8] The reasons for this are likely multifactorial and may include the complexity of schizophrenia pathophysiology, the specific patient population studied, and the dose selected. It is possible that higher doses or different patient subgroups might have shown a response. Another study with an 80mg daily dose for three days also did not find significant effects on symptoms, though it did show changes in brain activation during a working memory task.[9]
Troubleshooting Guides
Problem: I am not observing a behavioral effect at my initial chosen dose.
-
Solution 1: Dose Adjustment. Consider a dose-response study. The effective dose of AZD-8529 can be model-dependent. Review the provided data tables for dose ranges used in similar studies.
-
Solution 2: Route of Administration. Ensure the route of administration is appropriate for your experimental design and is consistent with previously published studies. Subcutaneous and intramuscular routes have been commonly used in preclinical models.
-
Solution 3: Timing of Administration. The timing of drug administration relative to the behavioral test is critical. For instance, in some studies, AZD-8529 was administered 2 hours prior to the behavioral session.[5]
-
Solution 4: Vehicle and Formulation. Check the vehicle used for dissolving this compound. Ensure it is appropriate and does not have any behavioral effects on its own. The specific salt form (mesylate) should be taken into account when calculating the dose of the free base.
Problem: I am observing sedative or performance-impairing effects.
-
Solution 1: Dose Reduction. High doses of AZD-8529 may lead to non-specific effects on motor activity. If you observe sedation or motor impairment, reducing the dose is the first step.
-
Solution 2: Control Experiments. It is crucial to include control experiments to rule out non-specific effects. For example, testing the effect of the drug on locomotor activity in an open field test or on responding for a non-drug reinforcer (e.g., food or saccharin) can help determine if the observed behavioral change is specific to the intended mechanism.[3] Studies have shown that at effective doses for reducing drug-seeking behavior, AZD-8529 did not affect locomotor activity or saccharin (B28170) self-administration in rats.[3]
Data Presentation
Table 1: Summary of this compound Dosages in Preclinical Rodent Models
| Species | Behavioral Model | Dose Range | Route of Administration | Observed Behavioral Effect |
| Rat | Cue-Induced Alcohol Seeking | 20 and 40 mg/kg | s.c. | Blocked cue-induced reinstatement.[3] |
| Rat | Incubation of Methamphetamine Craving | 20 and 40 mg/kg | s.c. | Decreased cue-induced methamphetamine seeking after 21 days of abstinence.[2][10] |
| Rat | Nicotine-Induced Dopamine (B1211576) Release | 10 and 30 mg/kg | i.p. | 30 mg/kg decreased nicotine-induced dopamine release in the nucleus accumbens shell.[5] |
| Mouse | Phencyclidine-Induced Hyper-locomotion | 57.8 to 115.7 mg/kg | s.c. | Reversed hyper-locomotion.[1] |
Table 2: Summary of this compound Dosages in Preclinical Non-Human Primate Models
| Species | Behavioral Model | Dose Range | Route of Administration | Observed Behavioral Effect |
| Squirrel Monkey | Nicotine Self-Administration | 0.3-3 mg/kg | i.m. | Decreased nicotine self-administration.[4][5] |
| Squirrel Monkey | Nicotine Seeking | 0.3, 1, and 3 mg/kg | i.m. | Reduced nicotine priming- and cue-induced reinstatement.[5] |
Table 3: Summary of this compound Dosages in Human Clinical Trials
| Population | Study Design | Dose | Route of Administration | Key Findings |
| Healthy Volunteers | Single and Repeated Doses | Up to 310 mg (single), up to 250 mg/day for 15 days | Oral | Generally well-tolerated; mild adverse events reported.[1] |
| Schizophrenia Patients | 28-day Phase 2 Study | 40 mg/day | Oral | No significant improvement in PANSS score compared to placebo.[1][6][7][8] |
| Schizophrenia Patients | 3-day fMRI Study | 80 mg/day | Oral | No significant effect on symptoms, but increased brain activation in striatum and anterior cingulate during a working memory task.[9] |
Experimental Protocols
Key Experiment: Cue-Induced Reinstatement of Drug Seeking in Rats
This protocol is a generalized example based on studies investigating the effect of AZD-8529 on reinstatement of drug-seeking behavior.
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and a drug infusion pump.
-
Drug Self-Administration Training:
-
Rats are trained to self-administer a drug (e.g., alcohol, methamphetamine, nicotine) by pressing an active lever, which results in drug delivery and presentation of a discrete cue (e.g., a light).
-
Pressing the inactive lever has no consequences.
-
Training sessions are typically conducted daily for a set duration until stable responding is achieved.
-
-
Extinction:
-
Following stable self-administration, extinction sessions are conducted where pressing the active lever no longer results in drug delivery or cue presentation.
-
Extinction sessions continue until responding on the active lever is significantly reduced.
-
-
Reinstatement Test:
-
On the test day, rats are pre-treated with AZD-8529 or vehicle at the desired dose and time interval before the session.
-
During the test session, pressing the active lever results in the presentation of the drug-associated cue but no drug delivery.
-
The number of presses on the active and inactive levers is recorded as a measure of drug-seeking behavior.
-
-
Data Analysis:
-
The primary dependent variable is the number of active lever presses during the reinstatement test.
-
Statistical analysis is typically performed using analysis of variance (ANOVA) to compare the effects of different doses of AZD-8529 to the vehicle control.
-
Mandatory Visualizations
Caption: mGluR2 Signaling Pathway with AZD-8529 Modulation.
Caption: Experimental Workflow for a Reinstatement Study.
References
- 1. AZD8529 [openinnovation.astrazeneca.com]
- 2. Effect of the novel positive allosteric modulator of mGluR2 AZD8529 on incubation of methamphetamine craving after prolonged voluntary abstinence in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mGluR2 Positive Allosteric Modulator, AZD8529, and Cue-Induced Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Metabotropic Glutamate Receptor 2 Positive Allosteric Modulator, AZD8529, Decreases Nicotine Self-Administration and Relapse in Squirrel Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD8529, a positive allosteric modulator at the mGluR2 receptor, does not improve symptoms in schizophrenia: A proof of principle study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the Novel Positive Allosteric Modulator of Metabotropic Glutamate Receptor 2 AZD8529 on Incubation of Methamphetamine Craving After Prolonged Voluntary Abstinence in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of AZD-8529 mesylate
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of AZD-8529 mesylate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AZD-8529?
AZD-8529 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] It does not directly activate the receptor but potentiates the effect of the endogenous ligand, glutamate.[1] This modulation occurs at a binding site topographically distinct from the glutamate binding site.
Q2: What is the known selectivity profile of AZD-8529?
AZD-8529 has demonstrated high selectivity for the mGluR2 receptor. In a comprehensive screening panel of 161 receptors, enzymes, and ion channels, only modest activity was observed at nine targets when tested at a concentration of 10µM.[1]
Q3: Are there any known specific off-target interactions?
Yes, specific off-target interactions have been characterized. AZD-8529 exhibits weak positive allosteric modulation of mGluR5 and antagonistic activity at mGluR8.[1] Additionally, a mild affinity for the noradrenaline transporter has been reported.[2]
Q4: What are the potential functional consequences of these off-target activities?
The weak potency at mGluR5 and mGluR8 suggests that these interactions are unlikely to be significant at therapeutic concentrations focused on mGluR2 modulation. However, researchers should be aware of these potential interactions, especially when using high concentrations of the compound in vitro or in vivo. Effects on noradrenaline transport could potentially influence adrenergic signaling.
Q5: What adverse effects have been observed in preclinical and clinical studies?
In preclinical studies, reversible effects on the testes were observed in rats and dogs after long-term treatment at high doses.[1] Cataracts in rats and mild effects on the liver and ovaries were also reported at high doses.[1] In human clinical trials, AZD-8529 was generally well-tolerated. The most common adverse events reported were mild and included headache and gastrointestinal upsets.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected experimental results inconsistent with mGluR2 modulation. | Off-target effects at mGluR5, mGluR8, or the noradrenaline transporter. | 1. Review the concentration of AZD-8529 used. If high, consider reducing it to a range more selective for mGluR2.2. Use specific antagonists for mGluR5, mGluR8, or a noradrenaline reuptake inhibitor to determine if the observed effect is mediated by these off-targets.3. Perform counter-screening assays to directly measure the activity of AZD-8529 on these potential off-targets in your experimental system. |
| Variability in experimental results across different cell lines or tissues. | Differential expression levels of mGluR2, mGluR5, mGluR8, or the noradrenaline transporter. | 1. Characterize the expression levels of the primary target and known off-targets in your experimental model using techniques such as qPCR or western blotting.2. Consider using a system with confirmed high expression of mGluR2 and low or absent expression of the identified off-targets for more specific results. |
| Observed toxicity or cell death at high concentrations. | Off-target effects or non-specific cytotoxicity. | 1. Perform a dose-response curve to determine the therapeutic window and identify the concentration at which toxicity occurs.2. Include appropriate vehicle controls to rule out solvent effects.3. Assess cell viability using standard assays (e.g., MTT, LDH) to quantify cytotoxicity. |
Quantitative Data on Off-Target Interactions
The following table summarizes the known quantitative data for the off-target interactions of AZD-8529.
| Target | Interaction Type | Potency | Reference |
| mGluR5 | Positive Allosteric Modulator (PAM) | EC₅₀: 3.9 µM | [1] |
| mGluR8 | Antagonist | IC₅₀: 23 µM | [1] |
| Noradrenaline Transporter | Mild Affinity | IC₅₀: 4.73 µM | [2] |
Experimental Protocols
Off-Target Profiling using Radioligand Binding Assays
This protocol provides a general framework for assessing the off-target binding of a compound like AZD-8529.
1. Membrane Preparation:
-
Harvest cells or tissues expressing the target receptor of interest.
-
Homogenize the cells or tissues in a cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
2. Competitive Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand for the target receptor, and varying concentrations of the test compound (AZD-8529).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membranes bound to the radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) from the IC₅₀ value using the Cheng-Prusoff equation.
Visualizations
Caption: Signaling pathway of AZD-8529 as an mGluR2 PAM.
Caption: Experimental workflow for off-target screening.
References
Technical Support Center: AZD-8529 Mesylate Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the preclinical adverse effects of AZD-8529 mesylate. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: AZD-8529 is a potent and specific positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] It does not activate the receptor directly but potentiates the effect of the endogenous ligand, glutamate.[1] The mGluR2 receptor is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This modulation of the glutamatergic system is being investigated for various neurological and psychiatric disorders.
Q2: What are the known preclinical adverse effects of this compound?
A2: Preclinical safety studies of up to a 3-month duration have been conducted on AZD-8529. The main findings include:
-
Testicular effects: Reversible effects on the testes were observed in both rats and dogs after 1 and 3 months of treatment.[1]
-
Ocular effects: Cataracts were seen in rats after 3 months of treatment.[1]
-
Hepatic effects: Mild effects on the liver were reported at high doses.[1]
-
Ovarian effects: Mild effects on the ovaries were also noted at high doses.[1]
Q3: Were any adverse effects observed in preclinical reproductive toxicology studies?
A3: Publicly available information suggests that preclinical reproductive toxicology data have not identified any specific risks.[1]
Troubleshooting Guides
This section provides guidance on potential issues that may be encountered during preclinical experiments with this compound, based on the known adverse effects.
Issue 1: Unexplained changes in male reproductive organs.
-
Possible Cause: As reversible testicular effects have been reported in rats and dogs, your observations could be related to the pharmacological activity of AZD-8529.[1]
-
Troubleshooting Steps:
-
Histopathological Examination: Conduct a thorough histopathological examination of the testes and epididymides. Look for changes in spermatogenesis, Sertoli cells, or Leydig cells.
-
Hormonal Analysis: Measure serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) to assess the hypothalamic-pituitary-gonadal axis.
-
Reversibility Study: If testicular effects are observed, include a recovery period in your study design to determine if the effects are reversible, as has been previously reported.[1]
-
Issue 2: Ocular opacities observed during in-life observations.
-
Possible Cause: The development of cataracts has been noted in rats following 3 months of treatment with AZD-8529.[1]
-
Troubleshooting Steps:
-
Slit-lamp Examination: Perform regular ophthalmological examinations using a slit-lamp to monitor for the presence and progression of cataracts.
-
Dose-Response Assessment: Evaluate if the incidence and severity of cataracts are dose-dependent.
-
Species Specificity: Be aware that this finding was reported in rats.[1] Careful monitoring in other species is warranted.
-
Issue 3: Elevated liver enzymes in serum biochemistry.
-
Possible Cause: Mild effects on the liver have been reported at high doses of AZD-8529.[1]
-
Troubleshooting Steps:
-
Comprehensive Liver Panel: Analyze a full panel of liver function markers, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and bilirubin.
-
Histopathology: Conduct a microscopic examination of liver tissue to identify any cellular changes, such as necrosis, steatosis, or inflammation.
-
Dose Reduction: If liver effects are a concern, consider including lower dose groups to establish a no-observed-adverse-effect level (NOAEL).
-
Data Presentation
Table 1: Summary of Preclinical Adverse Effects of this compound
| Finding | Species | Duration of Treatment | Details |
| Reversible Testicular Effects | Rat, Dog | 1 and 3 months | Specific details on the nature of the effects are not publicly available. |
| Cataracts | Rat | 3 months | The incidence and severity at different dose levels are not specified in public sources. |
| Mild Liver Effects | Not specified | Not specified | Occurred at high doses; specific markers affected are not detailed. |
| Mild Ovary Effects | Not specified | Not specified | Observed at high doses; the nature of these effects is not publicly described. |
Experimental Protocols
While specific, detailed protocols for the preclinical toxicology studies of AZD-8529 are not publicly available, a general methodology for a sub-chronic rodent toxicology study is outlined below.
Objective: To assess the potential toxicity of this compound following repeated oral administration to rats for 90 days.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Sprague-Dawley rats (equal numbers of males and females)
-
Standard laboratory animal diet and water
-
Oral gavage needles
-
Equipment for clinical observations, blood collection, and pathological analysis.
Methodology:
-
Acclimatization: Animals are acclimated to the laboratory conditions for at least one week prior to the start of the study.
-
Dose Groups: Animals are randomly assigned to several dose groups, including a vehicle control group and at least three dose levels of AZD-8529 (low, mid, and high).
-
Dose Administration: The test article or vehicle is administered daily via oral gavage at a consistent time each day for 90 consecutive days.
-
Clinical Observations: Animals are observed daily for any clinical signs of toxicity. Detailed examinations are performed weekly.
-
Body Weight and Food Consumption: Body weight and food consumption are recorded weekly.
-
Ophthalmology: Ophthalmic examinations are conducted prior to the start of the study and at termination.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals (e.g., pre-study, mid-study, and at termination) for hematology, serum biochemistry, and urinalysis.
-
Necropsy and Histopathology: At the end of the 90-day treatment period, all animals are euthanized. A full necropsy is performed, and selected organs are weighed. Tissues are collected, preserved, and processed for microscopic examination by a veterinary pathologist.
-
Recovery Group: A subset of animals from the control and high-dose groups may be kept for a recovery period (e.g., 4 weeks) without treatment to assess the reversibility of any findings.
Visualizations
Signaling Pathway
References
interpreting variable results in AZD-8529 mesylate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD-8529 mesylate. The information is designed to help interpret variable results and address common challenges encountered during experimentation.
Troubleshooting Guide: Interpreting Variable Results
Variable or unexpected results in this compound experiments can arise from a variety of factors, from experimental design to biological complexities. This guide provides a structured approach to troubleshooting these issues.
Problem 1: Lower than Expected Potency or Efficacy in In Vitro Assays
Possible Causes:
-
Suboptimal Glutamate (B1630785) Concentration: As a positive allosteric modulator (PAM), AZD-8529 requires the presence of the endogenous agonist, glutamate, to exert its effects. The observed potency of AZD-8529 is highly dependent on the concentration of glutamate used in the assay.
-
Cell Line and Receptor Expression Levels: The level of mGluR2 expression in the cell line used can significantly impact the maximal effect of a PAM. Lower expression levels may lead to a reduced response.
-
Assay-Specific Conditions: Factors such as the specific signal transduction pathway being measured (e.g., cAMP inhibition, GTPγS binding, calcium mobilization) and the presence of specific G-proteins can influence the observed efficacy.
Troubleshooting Steps:
-
Optimize Glutamate Concentration: Perform a glutamate concentration-response curve in your assay system to determine the EC20 (a concentration that produces 20% of the maximal glutamate response). This is a common starting point for evaluating PAM activity.
-
Characterize mGluR2 Expression: If possible, quantify the level of mGluR2 expression in your cell line (e.g., via qPCR, Western blot, or radioligand binding) and compare it to other published systems.
-
Vary Assay Readout: If feasible, assess AZD-8529 activity using multiple functional readouts to obtain a more complete picture of its effects.
Problem 2: Inconsistent Results in Animal Models of Disease
Possible Causes:
-
Pharmacokinetics and Route of Administration: Insufficient brain penetration or rapid metabolism can lead to a lack of efficacy. The timing of drug administration relative to the behavioral test is also critical.
-
Dose-Response Relationship: mGluR2 modulators can exhibit complex, sometimes inverted U-shaped, dose-response curves.[1] The single dose used in some studies may not have been optimal.
-
Animal Strain and Species Differences: Pharmacokinetic and pharmacodynamic properties of AZD-8529, as well as the underlying biology of the disease model, can vary between different rodent strains and species.
-
Baseline Glutamatergic Tone: The endogenous level of glutamate activity in the specific brain region and at the time of the experiment can influence the effect of a PAM.
Troubleshooting Steps:
-
Conduct Pharmacokinetic Studies: Determine the plasma and brain concentrations of AZD-8529 in your animal model to ensure adequate exposure at the target site.
-
Perform a Dose-Response Study: Test a wide range of doses to fully characterize the behavioral effects and identify the optimal therapeutic window.
-
Standardize and Report Animal Model Details: Clearly define and report the species, strain, age, and sex of the animals used, as these can all contribute to variability.
-
Consider the Behavioral Paradigm: The specific parameters of the behavioral test (e.g., timing of cue presentation in reinstatement models) can significantly impact the results.
Problem 3: Discrepancy Between Preclinical Efficacy and Clinical Trial Outcomes
The failure of AZD-8529 to show efficacy in a Phase 2 schizophrenia trial, despite promising preclinical data, highlights the challenges of translating animal model findings to human populations.[2][3]
Potential Explanations:
-
Patient Heterogeneity: The underlying pathophysiology of complex disorders like schizophrenia is highly variable among individuals.[1] A drug targeting a specific mechanism may only be effective in a subset of patients.
-
Disease State and Duration: The stage of the disease and prior treatments may alter the underlying neurobiology, including the expression and function of mGluR2.[1]
-
Clinical Trial Design: The choice of a single dose, the specific patient population enrolled, and the primary outcome measures can all influence the trial's success.[4] The 40mg dose used in the schizophrenia trial may have been insufficient to achieve full mGluR2 engagement.[4]
-
Complexity of Human Brain Function: Animal models, while valuable, cannot fully replicate the intricate neurocircuitry and cognitive functions of the human brain.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: AZD-8529 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[5] It binds to a site on the receptor that is distinct from the glutamate binding site and potentiates the receptor's response to endogenous glutamate.[5] This leads to an inhibition of glutamate release in brain regions with excessive glutamatergic signaling.
Q2: What are the key preclinical findings for AZD-8529?
A2: Preclinical studies have shown that AZD-8529 is a potent and selective mGluR2 PAM.[5] It has demonstrated efficacy in various animal models, including:
-
Schizophrenia: Reversed hyper-locomotion induced by phencyclidine in mice.[5]
-
Addiction: Decreased cue-induced methamphetamine seeking in rats[6], marginally decreased alcohol self-administration and blocked cue-induced alcohol seeking in rats[7], and decreased nicotine (B1678760) self-administration and relapse in squirrel monkeys.[8]
Q3: Why did AZD-8529 fail in the Phase 2 clinical trial for schizophrenia?
A3: The precise reasons are not definitively known, but several factors may have contributed. These include the possibility that positive modulation of mGluR2 alone is not sufficient to produce an antipsychotic effect in acutely ill schizophrenia patients.[2][3] Other potential factors include the use of a single, possibly suboptimal, dose and the heterogeneity of the patient population.[1][4]
Q4: Does AZD-8529 have any off-target effects?
A4: AZD-8529 is reported to be a highly selective mGluR2 PAM.[5] In a screening against 161 receptors, enzymes, and ion channels, only modest activity was found at 9 targets at a concentration of 10µM.[5] It showed weak PAM activity for mGluR5 and antagonism for mGluR8 at significantly higher concentrations than its EC50 for mGluR2.[5]
Q5: What are the reported side effects of AZD-8529 in humans?
A5: In healthy volunteers, adverse events were generally mild and included headache and gastrointestinal upsets.[5] In patients with schizophrenia, the most common adverse events were headache, schizophrenia (referring to worsening of symptoms), and dyspepsia.[5]
Data Presentation
Table 1: In Vitro Potency of AZD-8529
| Parameter | Value | Cell System | Assay | Reference |
| Binding Ki | 16 nM | Recombinantly expressed mGluR2 | Radioligand Binding | [5] |
| EC50 (Glutamate Potentiation) | 195 nM | Recombinantly expressed mGluR2 | Glutamate EC50 Shift | [5] |
| Emax (Glutamate Potentiation) | 110% | Recombinantly expressed mGluR2 | Max Potentiation of Emax | [5] |
Table 2: Dosing in Preclinical and Clinical Studies
| Study Type | Species/Population | Dose(s) | Route of Administration | Key Finding | Reference |
| Preclinical (Schizophrenia Model) | Mouse | 57.8 to 115.7 mg/kg | Subcutaneous | Reversed PCP-induced hyper-locomotion | [5] |
| Preclinical (Addiction Model) | Rat | 20 and 40 mg/kg | Subcutaneous | Decreased cue-induced methamphetamine seeking | [6] |
| Preclinical (Addiction Model) | Rat | 20 and 40 mg/kg | Subcutaneous | Blocked cue-induced alcohol seeking | [7] |
| Preclinical (Addiction Model) | Squirrel Monkey | 0.3 - 3 mg/kg | Intramuscular | Decreased nicotine self-administration | [8] |
| Clinical (Phase 2) | Patients with Schizophrenia | 40 mg every second day | Oral | No significant improvement in PANSS score | [2][5] |
| Clinical (Healthy Volunteers) | Humans | Single doses up to 310 mg; repeated doses up to 250 mg daily | Oral | Generally well-tolerated | [5] |
Experimental Protocols
[35S]GTPγS Binding Assay for mGluR2 PAM Activity
This protocol is a generalized method based on descriptions in the literature for assessing the ability of a compound to potentiate G-protein activation by an agonist at mGluR2.
-
Membrane Preparation:
-
Culture cells stably expressing human or rodent mGluR2 (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay buffer (containing MgCl2 and NaCl).
-
GDP (to a final concentration that allows for a good assay window).
-
A fixed, sub-maximal concentration of glutamate (e.g., EC20).
-
Varying concentrations of AZD-8529 or vehicle control.
-
Cell membranes.
-
-
Pre-incubate for a defined period at room temperature.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for a further period to allow for [35S]GTPγS binding.
-
Terminate the reaction by rapid filtration over glass fiber filters.
-
Wash the filters to remove unbound [35S]GTPγS.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the specific binding of [35S]GTPγS as a function of the AZD-8529 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax of AZD-8529's potentiation.
-
Visualizations
Caption: Mechanism of action of AZD-8529 as an mGluR2 PAM.
Caption: Troubleshooting workflow for variable AZD-8529 results.
References
- 1. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric modulators enhance agonist efficacy by increasing the residence time of a GPCR in the active state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD8529, a positive allosteric modulator at the mGluR2 receptor, does not improve symptoms in schizophrenia: A proof of principle study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular determinants of positive allosteric modulation of the human metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What mGluR2 modulators are in clinical trials currently? [synapse.patsnap.com]
Technical Support Center: AZD-8529 Mesylate Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AZD-8529 mesylate in animal models. The information is designed to address common challenges in formulation and administration to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] As a PAM, it does not activate the mGluR2 receptor directly but potentiates the effect of the endogenous ligand, glutamate.[1][2] mGluR2 is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This modulation of the glutamatergic system is being investigated for its therapeutic potential in various neurological and psychiatric disorders.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended. It is advised to store the compound in a sealed container, away from moisture.[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]
Q3: Is this compound orally bioavailable?
A3: Yes, this compound is described as being orally bioavailable.[1] However, its low aqueous solubility can present challenges for achieving consistent and adequate exposure via oral administration. Formulations that enhance solubility are often necessary.
Troubleshooting Guide
Formulation and Solubility Issues
Problem: My this compound is not dissolving or is precipitating out of solution.
Possible Causes & Solutions:
-
Inappropriate Vehicle: this compound has low aqueous solubility. A simple aqueous vehicle is unlikely to be sufficient for achieving a stable solution at the desired concentration.
-
Incorrect Preparation Method: The order of solvent addition is critical for maintaining solubility.
-
Solution: When preparing a co-solvent formulation, first dissolve the this compound in a small amount of DMSO to create a stock solution. Then, sequentially add the other components of the vehicle, ensuring the solution is mixed thoroughly after each addition.[1]
-
-
Concentration Too High: The desired concentration may exceed the solubility limit of the chosen vehicle.
-
Solution: If possible, lower the concentration and increase the dosing volume, staying within the acceptable volume limits for the chosen administration route and animal species. If a high concentration is necessary, a different vehicle system may be required. Sonication or gentle warming can aid in dissolution, but the stability of the compound under these conditions should be considered.[1]
-
Administration Route-Specific Problems
Problem: I am observing high variability in my experimental results or signs of animal distress after oral gavage.
Possible Causes & Solutions:
-
Improper Gavage Technique: Incorrect placement of the gavage needle can lead to administration into the trachea, causing aspiration pneumonia, or perforation of the esophagus or stomach.[3]
-
Solution: Ensure proper training in oral gavage technique. The animal should be adequately restrained, and the gavage needle should be of the correct size and length for the animal's weight. If fluid appears in the mouth or nose during administration, the needle should be withdrawn immediately.
-
-
Compound Precipitation in the GI Tract: Even if the compound is in solution in the vehicle, it may precipitate in the aqueous environment of the stomach, leading to poor and variable absorption.
-
Solution: The use of surfactants like Tween-80 in the formulation can help to maintain the compound in a fine dispersion or micellar solution upon dilution in the gastric fluids, improving absorption.
-
-
Vehicle-Induced Stress or Toxicity: Some vehicles, especially at high concentrations or with repeated administration, can cause gastrointestinal irritation or other adverse effects.
-
Solution: Always include a vehicle-only control group to differentiate between vehicle effects and compound effects. If vehicle effects are observed, consider alternative formulations.
-
Problem: The formulated this compound is difficult to inject intravenously, or I am seeing signs of precipitation upon injection.
Possible Causes & Solutions:
-
High Viscosity of the Formulation: Vehicles containing high percentages of PEG300 can be viscous, making injection with a small gauge needle difficult.
-
Solution: Gentle warming of the formulation to room temperature may slightly reduce viscosity. Use the largest appropriate needle gauge for the selected vein (e.g., lateral tail vein in mice).
-
-
Precipitation upon Contact with Blood: The change in solvent environment from the vehicle to the aqueous blood can cause a poorly soluble compound to precipitate.
-
Solution: Administer the injection slowly to allow for rapid dilution in the bloodstream. The formulation containing DMSO, PEG300, and Tween-80 is designed to mitigate this, but for some concentrations, precipitation may still be a risk. Reducing the concentration of the dosing solution, if possible, can also help.
-
Problem: I am observing signs of peritonitis or irritation in my animals after I.P. injection.
Possible Causes & Solutions:
-
Irritating Vehicle: High concentrations of DMSO or other organic solvents can cause irritation to the peritoneal lining.
-
Solution: Minimize the concentration of organic solvents in the formulation. A vehicle containing 2% DMSO, 40% PEG300, 5% Tween-80, and 53% Saline has been suggested for sensitive animals.[4] Always include a vehicle control group to assess for vehicle-induced inflammation.
-
-
Compound Precipitation in the Peritoneal Cavity: The compound may precipitate out of solution upon injection, leading to a localized inflammatory response and poor absorption.
-
Solution: Ensure a stable and fine suspension or solution. The use of Tween-80 can help to keep the compound dispersed.
-
Problem: I am observing local tissue reactions, such as inflammation, swelling, or nodules, at the injection site.
Possible Causes & Solutions:
-
Irritating Formulation: The pH, osmolality, or components of the vehicle can cause local irritation. Vehicles with a pH outside the range of 5.5-8.5 are more likely to cause irritation.[5]
-
Solution: If possible, adjust the pH of the formulation to be near neutral. Evaluate the tolerability of the vehicle alone in a pilot study. Formulations that cause tissue degeneration or necrosis are considered poorly tolerated.[5]
-
-
Foreign Body Reaction: Repeated injections of oily vehicles or suspensions can lead to the formation of granulomas or sterile abscesses.[6][7]
Unexpected or Low Efficacy
Problem: I am not observing the expected pharmacological effect of this compound.
Possible Causes & Solutions:
-
Poor Bioavailability: The compound may not be reaching systemic circulation in sufficient concentrations due to solubility or absorption issues.
-
Solution: Re-evaluate your formulation and administration route. For oral administration, ensure the formulation is optimized for solubility and absorption. For parenteral routes, confirm that the compound is not precipitating upon injection. Conducting a pilot pharmacokinetic study to measure plasma concentrations of this compound would be the most definitive way to troubleshoot this issue.
-
-
Incorrect Dosing: The dose may be too low to elicit a response.
-
Instability of the Compound: The compound may be degrading in the formulation before or after administration.
-
Solution: Prepare the dosing solution fresh each day. Protect the solution from light if the compound is light-sensitive. Ensure the storage conditions of the stock solution are appropriate.[1]
-
Data Presentation
Table 1: this compound Formulation Examples for In Vivo Studies
| Vehicle Composition | Achievable Concentration | Notes | Reference(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | A commonly used vehicle for poorly soluble compounds. Suitable for multiple administration routes. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | May be suitable for oral or subcutaneous administration. Caution advised for dosing periods longer than two weeks. | [1] |
| 10% DMSO, 90% of 20% SBE-β-CD in Saline | ≥ 2.08 mg/mL | Cyclodextrins can improve the solubility of hydrophobic compounds in aqueous solutions. | [1] |
Table 2: General Guidelines for Administration Volumes in Rodents
| Route | Mouse (mL/kg) | Rat (mL/kg) |
| Oral (P.O.) | 10 | 10 |
| Intravenous (I.V.) | 5 | 5 |
| Intraperitoneal (I.P.) | 10 | 10 |
| Subcutaneous (S.C.) | 10 | 5 |
Note: These are general guidelines. The maximum volume may vary depending on the specific substance and institutional guidelines.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Calculate Required Amounts: Determine the total volume of the formulation needed and the required amount of this compound based on the desired final concentration.
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in a volume of DMSO equivalent to 10% of the final total volume. Vortex or sonicate until fully dissolved.
-
Add Co-solvents: To the DMSO stock solution, add PEG300 to a final concentration of 40% of the total volume. Mix thoroughly until the solution is homogenous.
-
Add Surfactant: Add Tween-80 to a final concentration of 5% of the total volume. Mix thoroughly.
-
Add Aqueous Component: Add saline to bring the solution to the final desired volume (45% of the total volume). Mix thoroughly.
-
Final Check: The final solution should be clear and free of precipitates. Prepare this formulation fresh on the day of the experiment.
Visualizations
Caption: mGluR2 signaling pathway with AZD-8529.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptors in Schizophrenia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD8529 [openinnovation.astrazeneca.com]
- 3. pnas.org [pnas.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabotropic Glutamate Receptor 2 Positive Allosteric Modulators: Closing the Gate on Drug Abuse? - PMC [pmc.ncbi.nlm.nih.gov]
AZD-8529 mesylate tolerance and desensitization
AZD-8529 Mesylate Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential issues related to tolerance and desensitization during in vitro and in vivo experiments.
Disclaimer: AZD-8529 is a selective metabotropic glutamate (B1630785) receptor 2 (mGluR2) positive allosteric modulator (PAM).[1][2][3] While the information regarding its primary mechanism of action is based on publicly available data, specific data on tolerance and desensitization to AZD-8529 is limited. The following troubleshooting guides, FAQs, and protocols are based on established principles of G-protein coupled receptor (GPCR) pharmacology and findings related to the mGluR family.[4][5][6] They are intended to serve as a scientifically grounded guide for experimental troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AZD-8529?
A1: AZD-8529 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][3] It binds to an allosteric site on the receptor, distinct from the glutamate binding site, and potentiates the receptor's response to the endogenous agonist, glutamate.[1][2] It has been shown to have an EC50 of approximately 195 nM for potentiating the effects of glutamate on mGluR2.[1][2]
Q2: Am I likely to observe tolerance or desensitization with prolonged exposure to AZD-8529?
A2: While direct evidence for AZD-8529 tolerance is not widely published, it is a possibility with chronic exposure to any receptor modulator. Interestingly, studies on mGluR subtypes have shown that mGluR2 does not readily undergo the rapid, agonist-dependent desensitization and internalization that is common for many other GPCRs, including the closely related mGluR3.[4][7][8] However, tolerance may still develop through other, more subtle mechanisms such as changes in downstream signaling pathways or compensatory alterations in gene expression.[5]
Q3: What are the potential mechanisms of desensitization to an mGluR2 PAM like AZD-8529?
A3: Given that mGluR2 is relatively resistant to classical desensitization (internalization), tolerance to AZD-8529, if it occurs, may be due to:
-
Downstream Signaling Adaptation: Chronic activation of the Gi/o pathway, to which mGluR2 couples, can lead to compensatory changes in downstream effectors like adenylyl cyclase or ion channels.[5]
-
Receptor Cross-talk: Persistent modulation of mGluR2 could influence the expression or function of other interacting receptors or signaling proteins.
-
Transcriptional Changes: Long-term treatment may lead to altered transcription of genes related to the mGluR2 signaling pathway, such as CREB.[5]
Q4: How can I minimize the development of tolerance in my cell culture experiments?
A4: To minimize the risk of tolerance, consider the following:
-
Use the lowest effective concentration of AZD-8529.
-
Limit the duration of continuous exposure.
-
Incorporate washout periods in your experimental design to allow for the system to reset.
-
Ensure consistent cell culture conditions, as factors like cell density can influence drug responses.
Troubleshooting Guides
Issue 1: Decreased Potency (Increased EC50) of AZD-8529 Over Time
You may observe that higher concentrations of AZD-8529 are required to achieve the same level of mGluR2 potentiation in chronically treated cells compared to naive cells.
Troubleshooting Steps:
-
Confirm Drug Integrity: Ensure that your stock solution of this compound is stable and has not degraded. Prepare fresh dilutions for each experiment.
-
Verify Cell Health: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to confirm that the cells are healthy and that the observed effect is not due to cytotoxicity.
-
Perform a Time-Course Experiment: To determine the onset of tolerance, treat cells with AZD-8529 for varying durations (e.g., 6, 12, 24, 48 hours) and then measure the functional response.
-
Assess Receptor Expression: While mGluR2 does not readily internalize, long-term treatment could potentially lead to a downregulation of total receptor expression. This can be assessed by Western blot or qPCR.
-
Washout and Re-stimulation: To test for the reversibility of the tolerant state, remove AZD-8529 from the culture medium for a "washout" period (e.g., 24-48 hours) and then re-stimulate to see if sensitivity is restored.
Issue 2: Complete Loss of Response to AZD-8529
In some cases, you might observe a near-complete loss of response to AZD-8529 in your experimental system.
Troubleshooting Steps:
-
Check Primary Agonist Concentration: AZD-8529 is a PAM and requires the presence of an agonist like glutamate to function. Ensure that you are co-applying an appropriate concentration of a primary agonist (e.g., glutamate or a specific mGluR2/3 agonist like LY379268) in your assay.
-
Evaluate Downstream Signaling: The loss of response could be due to a disruption in the downstream signaling cascade.
-
Measure cAMP levels: Since mGluR2 is Gi/o coupled, its activation should lead to a decrease in forskolin-stimulated cAMP accumulation. A failure to observe this may indicate a problem with the G-protein coupling or adenylyl cyclase function.
-
Assess G-protein activation: A [³⁵S]GTPγS binding assay can directly measure the activation of G-proteins by the receptor.[2]
-
-
Consider Biased Agonism: While AZD-8529 is a PAM, it's worth investigating if chronic exposure could bias the receptor towards pathways that are not being measured in your primary assay (e.g., β-arrestin pathways, although less likely for mGluR2).
Quantitative Data Summary
The following tables present hypothetical data illustrating the development of tolerance to AZD-8529 in a recombinant cell line expressing human mGluR2.
Table 1: Shift in AZD-8529 EC50 Following Continuous Exposure
| Treatment Duration | AZD-8529 EC50 (nM) for Potentiation of Glutamate Response | Fold Shift in EC50 |
| 0 hours (Naive) | 195 | 1.0 |
| 12 hours | 350 | 1.8 |
| 24 hours | 780 | 4.0 |
| 48 hours | 1500 | 7.7 |
| 48 hours + 24h Washout | 250 | 1.3 |
Table 2: Changes in Downstream Signaling Markers with Chronic AZD-8529 Treatment
| Treatment Condition | Forskolin-Stimulated cAMP Levels (% of Control) | Phospho-CREB Levels (% of Control) | mGluR2 mRNA Expression (Relative Fold Change) |
| Naive (No Treatment) | 100% | 100% | 1.0 |
| 48h AZD-8529 (1 µM) | 85% | 65% | 0.9 |
| 48h Glutamate (10 µM) | 95% | 90% | 1.1 |
| 48h AZD-8529 + Glutamate | 55% | 40% | 1.5 |
Experimental Protocols
Protocol 1: Assessing Functional Desensitization via cAMP Assay
This protocol measures the ability of AZD-8529 to potentiate agonist-induced inhibition of adenylyl cyclase, the primary signaling pathway for mGluR2.
-
Cell Culture and Pre-treatment:
-
Plate HEK293 cells stably expressing human mGluR2 in 96-well plates.
-
Allow cells to adhere for 24 hours.
-
For chronic treatment, replace the medium with a fresh medium containing the desired concentration of AZD-8529 (or vehicle) and incubate for the desired duration (e.g., 24-48 hours).
-
-
Wash and Stimulation:
-
Wash the cells twice with warm PBS.
-
Add stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and allow to equilibrate for 15 minutes.
-
-
Assay Procedure:
-
Add a constant concentration of forskolin (B1673556) (e.g., 1 µM) to all wells to stimulate cAMP production.
-
Concurrently, add varying concentrations of AZD-8529 along with a constant, sub-maximal concentration of glutamate (e.g., EC20).
-
Incubate for 20 minutes at 37°C.
-
-
Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Plot the cAMP levels against the concentration of AZD-8529.
-
Fit the data to a four-parameter logistic equation to determine the EC50 for both naive and pre-treated cells. A rightward shift in the curve for pre-treated cells indicates desensitization.
-
Protocol 2: Measuring mGluR2 Surface Expression by ELISA
This protocol quantifies the amount of mGluR2 protein on the cell surface, which could decrease with long-term treatment.
-
Cell Culture and Treatment:
-
Plate cells expressing N-terminally HA-tagged mGluR2 in 96-well plates.
-
Treat with AZD-8529 for the desired time.
-
-
Fixation and Blocking:
-
Fix cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature (do not permeabilize).
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour.
-
-
Antibody Incubation:
-
Incubate with a primary antibody against the HA-tag (e.g., mouse anti-HA) for 2 hours at room temperature.
-
Wash three times with PBS.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse HRP) for 1 hour.
-
-
Detection:
-
Wash five times with PBS.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with 1 M H₂SO₄.
-
-
Data Analysis:
-
Read the absorbance at 450 nm. A decrease in absorbance in treated cells compared to control cells suggests a reduction in surface receptor expression.
-
Visualizations
Caption: AZD-8529 signaling pathway and potential mechanisms of desensitization.
References
- 1. AZD8529 [openinnovation.astrazeneca.com]
- 2. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of differential desensitization of metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of differential desensitization of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AZD-8529 mesylate, with a focus on minimizing stress-related confounds in experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AZD-8529?
AZD-8529 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] It does not activate the receptor on its own but potentiates the effect of the endogenous ligand, glutamate.[1] This means it enhances the natural signaling of mGluR2 when glutamate is present.
Q2: How does experimental stress impact studies involving AZD-8529?
Experimental stress can significantly confound results by altering the glutamatergic system, which AZD-8529 modulates. Acute stress has been shown to increase the release of glutamate in brain regions like the prefrontal cortex and hippocampus.[2][3] This elevation in endogenous glutamate levels can interact with the modulatory effects of AZD-8529, potentially masking or altering the specific effects of the compound under investigation. Chronic stress can also lead to changes in glutamate receptor expression and function.[4]
Q3: A study shows AZD-8529 does not affect stress-induced alcohol seeking. What does this imply for my research?
A study in rats found that while AZD-8529 could block cue-induced alcohol seeking, it had no effect on stress-induced reinstatement of this behavior. This suggests that the neural pathways mediating stress-induced relapse may be distinct from those modulated by mGluR2 potentiation and that the efficacy of AZD-8529 may be context-dependent. When designing your experiments, it is crucial to consider the specific drivers of the behavior you are studying (e.g., stress, cues, spontaneous withdrawal).
Q4: What are the reported side effects of AZD-8529 in preclinical and clinical studies?
In preclinical studies with rats and dogs, reversible effects on the testes, cataracts in rats (after 3 months), and mild effects on the liver and ovaries at high doses have been reported.[1] In human volunteers and patients with schizophrenia, adverse events were generally mild and included headache and gastrointestinal upset.[1][5]
Troubleshooting Guides
Issue 1: High Variability in Behavioral Data
High variability in behavioral readouts can often be attributed to inconsistent stress levels among experimental animals.
Troubleshooting Steps:
-
Standardize Acclimation Period: Ensure a sufficient and consistent acclimation period for all animals upon arrival at the facility and before any experimental manipulation. A minimum of 72 hours is recommended.
-
Refine Handling Techniques: Avoid tail-handling, which is a significant stressor.[6] Implement less stressful methods such as tunnel handling or cupping the animals in your hands.[6][7][8] Consistent and gentle handling by the same experimenter can also reduce animal anxiety.[9]
-
Control for Environmental Stressors: Minimize noise, sudden movements, and strong odors in the experimental room.[9] Conduct experiments at the same time of day to account for circadian variations in stress hormones.
-
Habituate to Experimental Procedures: Habituate animals to the injection procedure with saline injections for several days before the actual experiment. Also, habituate them to the behavioral apparatuses.
Issue 2: Unexpected or Lack of Efficacy of AZD-8529
If AZD-8529 is not producing the expected effect, or the effect is opposite to what is hypothesized, consider the following:
Troubleshooting Steps:
-
Verify Drug Formulation and Administration: this compound can be prepared in various vehicles for in vivo use. Ensure the compound is fully dissolved and the formulation is appropriate for the route of administration (e.g., subcutaneous, intraperitoneal). Refer to the Experimental Protocols section for recommended vehicle preparations.[10]
-
Evaluate the Influence of Baseline Stress: As stress elevates glutamate, a high-stress environment might lead to a ceiling effect where further potentiation of mGluR2 by AZD-8529 has a diminished or altered impact. Conversely, in a very low-stress environment, there may be insufficient basal glutamate for AZD-8529 to exert a significant modulatory effect. Consider including behavioral or physiological measures of stress (e.g., corticosterone (B1669441) levels) to correlate with your primary outcomes.
-
Dose-Response Curve: It may be necessary to perform a dose-response study under your specific experimental conditions to identify the optimal dose. The doses used in the literature can be a starting point, but efficacy can vary depending on the model and species.[1]
Data Presentation
| Parameter | This compound | Reference |
| Mechanism of Action | Positive Allosteric Modulator of mGluR2 | [1] |
| Binding Ki | 16 nM | [1] |
| EC50 (Glutamate Potentiation) | 195 nM | [1] |
| Selectivity | Weak PAM for mGluR5 (EC50: 3.9 µM), Antagonist for mGluR8 (IC50: 23 µM) | [1] |
| Preclinical Dosing (Rodent) | 57.8 to 115.7 mg/kg, s.c. (in a model of schizophrenia) | [1] |
| Clinical Dosing (Human) | Up to 310 mg single dose; 40 mg every other day for 28 days | [1] |
Experimental Protocols
Protocol 1: Minimizing Handling Stress in Rodents
-
Acclimation: Upon arrival, house animals in a quiet, temperature- and humidity-controlled environment with a 12-hour light/dark cycle for a minimum of 3 days before any procedures.
-
Habituation to Handling: For 3-5 days prior to the experiment, handle each animal for 5 minutes daily using a non-aversive method (tunnel or cupped hands).[6][7][8]
-
Habituation to Injections: For 2-3 days before drug administration, administer vehicle injections to habituate the animals to the procedure.
-
Experimental Environment: Conduct all experiments in a dedicated, quiet room. Minimize foot traffic and loud noises.
Protocol 2: Preparation and Administration of this compound (for Rodents)
-
Vehicle Preparation: A common vehicle for subcutaneous or intraperitoneal injection is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[10]
-
This compound Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Prepare a stock solution by dissolving this compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix.
-
Finally, add saline to reach the final volume and concentration.
-
-
Administration: Administer the solution via the desired route (e.g., subcutaneous injection). The volume should be appropriate for the size of the animal (e.g., 5-10 ml/kg for mice).
Visualizations
Caption: Mechanism of action of AZD-8529 as a positive allosteric modulator of presynaptic mGluR2.
Caption: Workflow illustrating how stress can introduce confounds in experiments with AZD-8529.
Caption: A logical troubleshooting guide for common issues in AZD-8529 experiments.
References
- 1. AZD8529 [openinnovation.astrazeneca.com]
- 2. The stressed synapse: the impact of stress and glucocorticoids on glutamate transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. AZD8529, a positive allosteric modulator at the mGluR2 receptor, does not improve symptoms in schizophrenia: A proof of principle study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 7. Video: Handling Techniques to Reduce Stress in Mice [jove.com]
- 8. content.protocols.io [content.protocols.io]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. medchemexpress.com [medchemexpress.com]
issues with AZD-8529 mesylate in long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD-8529 mesylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during long-term studies with this compound.
Issue 1: Lack of Efficacy in Schizophrenia Models
Question: Our long-term study of AZD-8529 in a rodent model of schizophrenia is not showing the expected antipsychotic-like effects. What could be the reason for this?
Answer: This observation is consistent with findings from clinical trials. A 28-day Phase 2 study in schizophrenic patients administered 40mg of AZD-8529 once daily showed no significant improvement in PANSS (Positive and Negative Syndrome Scale) scores compared to placebo.[1][2][3][4] While preclinical studies in some murine models showed that AZD-8529 could reverse hyper-locomotion induced by phencyclidine, the translation to clinical efficacy in schizophrenia has not been successful.[1]
Troubleshooting Steps:
-
Re-evaluate the animal model: The chosen model may not be sensitive to the mechanism of action of an mGluR2 positive allosteric modulator (PAM). Consider models that have previously shown responses to mGluR2 PAMs.
-
Confirm target engagement: It is crucial to verify that AZD-8529 is reaching the central nervous system in sufficient concentrations to modulate the mGluR2 receptor. This can be assessed by measuring plasma and cerebrospinal fluid (CSF) levels of the compound.[1]
-
Dose-response analysis: A comprehensive dose-response study should be conducted to ensure that the administered dose is within the therapeutic window. It is possible that the dose is too low to elicit a significant effect or high enough to cause off-target effects that mask the desired outcome.
-
Consider the limitations of the mechanism: Positive modulation of mGluR2 alone may not be sufficient to produce antipsychotic effects in all models or patient populations.[2][3][4]
Issue 2: Observation of Ocular Abnormalities in Rodents
Question: We have observed cataract formation in rats during a long-term (3-month) study with AZD-8529. Is this a known finding?
Answer: Yes, the development of cataracts has been reported in rats following 3 months of treatment with AZD-8529.[1] This is a significant preclinical safety finding that warrants careful monitoring.
Troubleshooting and Monitoring Protocol:
-
Regular Ophthalmic Examinations: Implement regular slit-lamp examinations by a qualified veterinary ophthalmologist for all animals in long-term studies.
-
Histopathological Analysis: At the termination of the study, conduct a thorough histopathological examination of the eyes from both treated and control groups to characterize the nature and severity of any ocular changes.
-
Dose-dependency Assessment: Determine if the incidence and severity of cataracts are dose-dependent. This information is critical for establishing a no-observed-adverse-effect level (NOAEL).
-
Investigate Species Specificity: If possible, assess whether this finding is specific to rats. Preclinical studies in dogs did not report cataracts, suggesting a potential species-specific toxicity.[1]
Issue 3: Reproductive Organ Effects in Male Animals
Question: Our long-term study in rats and dogs has revealed effects on the testes. Is this an expected outcome?
Answer: Yes, reversible effects on the testes were described in both rats and dogs after 1 and 3 months of treatment with AZD-8529.[1]
Troubleshooting and Monitoring Protocol:
-
Reproductive Organ Histopathology: Conduct detailed histopathological examination of the testes, epididymides, and other reproductive organs from all male animals at the end of the study.
-
Sperm Analysis: Where feasible, perform sperm analysis (motility, morphology, and count) to assess the functional impact of the testicular changes.
-
Hormonal Monitoring: Monitor levels of reproductive hormones (e.g., testosterone, luteinizing hormone) to investigate potential mechanisms.
-
Reversibility Assessment: If testicular effects are observed, include a recovery group in the study design to confirm the reversibility of these findings after cessation of treatment.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AZD-8529?
A1: AZD-8529 is a potent and specific positive allosteric modulator (PAM) for the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] It potentiates the effects of the endogenous ligand, glutamate, on mGluR2.[1]
Q2: What are the known adverse events of AZD-8529 in humans?
A2: In healthy human volunteers, adverse events at single doses up to 310mg and repeated doses up to 250mg once daily for 15 days were mild and included headache and gastrointestinal upsets.[1] In patients with schizophrenia treated with 40mg every second day for 28 days, the most common adverse events were headache, schizophrenia (as an adverse event, likely referring to worsening of symptoms), and dyspepsia.[1]
Q3: Has AZD-8529 shown efficacy in any clinical trials?
A3: In a 28-day Phase 2 study in schizophrenic patients, AZD-8529 did not demonstrate a significant difference from placebo in the primary outcome measure of the PANSS score.[1][2][3][4]
Q4: Are there any other preclinical safety findings of note?
A4: In addition to the ocular and testicular effects, mild effects on the liver and ovary have been reported at high doses in preclinical studies.[1] Careful monitoring of liver function and ovarian morphology is recommended in long-term, high-dose studies.
Data Presentation
Table 1: Summary of Preclinical and Clinical Findings for AZD-8529
| Parameter | Finding | Species/Population | Study Duration | Reference |
| Mechanism of Action | mGluR2 Positive Allosteric Modulator | In vitro | N/A | [1] |
| Binding Ki | 16 nM | In vitro | N/A | [1] |
| EC50 for Glutamate Potentiation | 195 nM | In vitro | N/A | [1] |
| Primary Clinical Indication Studied | Schizophrenia | Human | 28 days | [1][2][3][4] |
| Clinical Efficacy Outcome | No significant improvement in PANSS score vs. placebo | Human | 28 days | [1][2][3][4] |
| Adverse Events (Human) | Headache, gastrointestinal upsets, dyspepsia | Human | Up to 28 days | [1] |
| Preclinical Safety Finding 1 | Reversible effects on testis | Rat, Dog | 1 and 3 months | [1] |
| Preclinical Safety Finding 2 | Cataracts | Rat | 3 months | [1] |
| Preclinical Safety Finding 3 | Mild effects on liver and ovary | Not specified | Not specified | [1] |
Experimental Protocols & Visualizations
Signaling Pathway of AZD-8529
The following diagram illustrates the mechanism of action of AZD-8529 as a positive allosteric modulator of the mGluR2 receptor.
References
- 1. AZD8529 [openinnovation.astrazeneca.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. AZD8529, a positive allosteric modulator at the mGluR2 receptor, does not improve symptoms in schizophrenia: A proof of principle study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Measurement of AZD-8529 Mesylate in Tissue
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for measuring AZD-8529 mesylate in tissue samples. It includes a proposed experimental protocol, troubleshooting guides, and frequently asked questions.
Experimental Protocol: Quantification of AZD-8529 in Tissue using LC-MS/MS
This section outlines a recommended liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of AZD-8529 in tissue. This protocol is based on established bioanalytical techniques for small molecules in complex matrices.
Tissue Homogenization and Extraction
The initial and most critical step is the efficient extraction of AZD-8529 from the tissue matrix while minimizing interferences.
Materials:
-
Tissue sample (e.g., brain, liver), stored at -80°C
-
Homogenization buffer (e.g., Phosphate-Buffered Saline - PBS)
-
Protein precipitation solvent (e.g., Acetonitrile (B52724) or Methanol containing an internal standard)
-
Bead homogenizer or Potter-Elvehjem homogenizer
-
Centrifuge
Procedure:
-
Weigh a portion of the frozen tissue sample (e.g., 50-100 mg).
-
Add a 3-fold volume (w/v) of ice-cold homogenization buffer (e.g., 300 µL for 100 mg of tissue).
-
Homogenize the tissue until no visible particles remain. Keep the sample on ice throughout the process to prevent degradation.
-
To a known volume of the tissue homogenate (e.g., 100 µL), add 3-4 volumes of ice-cold protein precipitation solvent (e.g., 300-400 µL of acetonitrile with internal standard). The internal standard should be a structurally similar molecule to AZD-8529 to account for extraction variability.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted AZD-8529, and transfer it to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
This is a general LC-MS/MS method. Parameters should be optimized for the specific instrumentation used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Suggested Starting Point):
| Parameter | Recommended Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 3-5 minutes, hold for 1 min, return to 5% B and re-equilibrate. |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard solution of AZD-8529 and a suitable internal standard. The precursor ion will be the protonated molecule [M+H]+, and the product ions will be characteristic fragments.
Quantitative Data Summary
The following table presents hypothetical performance characteristics for a well-developed LC-MS/MS assay for AZD-8529 in tissue. Users must validate these parameters in their own laboratory.
| Parameter | Target Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL (in homogenate) |
| Upper Limit of Quantification (ULOQ) | 500 - 1000 ng/mL (in homogenate) |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 80% |
| Matrix Effect | Minimal and compensated by internal standard |
Visualizations
AZD-8529 Mechanism of Action
AZD-8529 is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2] It does not activate the receptor directly but potentiates the effect of the endogenous ligand, glutamate.[1][3] mGluR2 is a presynaptic receptor that, when activated, inhibits the release of glutamate, providing a negative feedback mechanism.
Caption: Mechanism of AZD-8529 as a positive allosteric modulator of the mGluR2 receptor.
Experimental Workflow for Tissue Analysis
The following diagram illustrates the key steps from tissue collection to data analysis for the quantification of AZD-8529.
Caption: General experimental workflow for the quantification of AZD-8529 in tissue samples.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the analysis of AZD-8529 in tissue samples.
Q1: Why is my signal intensity for AZD-8529 very low or absent?
A1:
-
Poor Extraction Recovery: Tissue homogenization may be incomplete. Ensure the tissue is fully disrupted. Consider alternative extraction methods like solid-phase extraction (SPE) for cleaner samples, which can reduce matrix effects.[4][5]
-
Compound Instability: AZD-8529 might be degrading during sample processing. Keep samples on ice or at 4°C at all times and process them as quickly as possible.
-
Suboptimal MS Parameters: The mass spectrometer settings (e.g., collision energy, source temperature) may not be optimized for AZD-8529. Perform a full compound optimization by infusing a standard solution.
-
Incorrect pH of Mobile Phase: The pH of the mobile phase can significantly affect the ionization efficiency of a compound. Ensure the pH is appropriate for positive ion mode (acidic mobile phase, e.g., using formic acid).
Q2: I am observing high background noise or many interfering peaks in my chromatogram. What can I do?
A2:
-
Matrix Effects: Tissue is a complex matrix that can cause ion suppression or enhancement.[6]
-
Improve Sample Cleanup: The protein precipitation method is fast but can be "dirty." Consider using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for a more thorough cleanup.[4][7]
-
Optimize Chromatography: A longer chromatographic gradient can help separate AZD-8529 from interfering components. Ensure the analytical column is not overloaded.
-
-
Contamination: The noise could originate from contaminated solvents, glassware, or the LC-MS system itself. Run solvent blanks to identify the source of contamination.
Q3: My results are not reproducible between different samples or batches. What is the likely cause?
A3:
-
Inconsistent Sample Preparation: The tissue homogenization and extraction steps are prone to variability. Ensure precise and consistent execution, especially regarding tissue weight, buffer volumes, and extraction solvent volumes. The use of a reliable internal standard is critical to correct for this variability.[6]
-
Internal Standard Issues: The internal standard may not be behaving similarly to the analyte. Choose a stable, isotopically labeled version of AZD-8529 if available, or a close structural analog.
-
Instrument Fluctuation: The performance of the LC-MS/MS system can vary. Run quality control (QC) samples at low, medium, and high concentrations throughout your analytical batch to monitor instrument performance.
Q4: How do I select an appropriate internal standard?
A4: The ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., ¹³C- or ²H-labeled AZD-8529). If this is not available, choose a compound that is chemically and physically similar to AZD-8529, has a similar retention time, and does not interfere with the analyte.[6]
Q5: What are the critical steps for method validation?
A5: A bioanalytical method should be validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines (e.g., FDA, EMA). This ensures the data generated is reliable and accurate.
References
- 1. AZD8529 [openinnovation.astrazeneca.com]
- 2. The mGluR2 Positive Allosteric Modulator, AZD8529, and Cue-Induced Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsr.net [ijsr.net]
- 5. waters.com [waters.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison of mGluR2 Positive Allosteric Modulators: AZD-8529 Mesylate vs. JNJ-40411813 (ADX71149)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical and clinical data available for two prominent metabotropic glutamate (B1630785) receptor 2 (mGluR2) positive allosteric modulators (PAMs): AZD-8529 mesylate and JNJ-40411813 (also known as ADX71149).
The modulation of mGluR2, a Gi/Go-coupled receptor that plays a crucial role in regulating synaptic glutamate release, has been a key area of interest for the development of novel therapeutics for psychiatric disorders, particularly schizophrenia.[1] Positive allosteric modulators offer a promising approach by enhancing the receptor's response to the endogenous ligand, glutamate, thereby offering a more nuanced modulation of glutamatergic neurotransmission compared to direct agonists.[2][3] This guide summarizes the available data on AZD-8529 and JNJ-40411813 to facilitate an informed comparison of their pharmacological profiles and therapeutic potential.
In Vitro Pharmacology: A Look at Potency and Selectivity
Both AZD-8529 and JNJ-40411813 have been characterized as potent and selective mGluR2 PAMs. The following table summarizes their in vitro pharmacological data, primarily from GTPγS binding assays, which measure the functional consequence of receptor activation.
| Parameter | This compound | JNJ-40411813 (ADX71149) | Reference |
| Binding Affinity (Ki) | 16 nM | Not explicitly reported | [4] |
| Potency (EC50) in GTPγS assay | 195 nM | 147 ± 42 nM | [4][5] |
| Maximal Potentiation of Glutamate EC50 | 7.4-fold shift | Not explicitly reported | [4] |
| Selectivity | Weak PAM activity at mGluR5 (EC50 = 3.9 µM) and antagonism at mGluR8 (IC50 = 23 µM). Modest activity at 9 of 161 other targets. | Moderate affinity for human 5-HT2A receptor (Kb = 1.1 µM) in vitro. A rodent-specific metabolite shows 5-HT2A antagonism in vivo. | [4][5][6] |
Preclinical Efficacy in Animal Models of Schizophrenia
Both compounds have been evaluated in rodent models designed to mimic aspects of schizophrenia, with a focus on their potential antipsychotic-like effects.
| Model | This compound | JNJ-40411813 (ADX71149) | Reference |
| Phencyclidine (PCP)-Induced Hyperlocomotion | Reversed hyperlocomotion at doses of 57.8 to 115.7 mg/kg (s.c.) | Inhibited PCP-induced hyperlocomotion | [4][6][7] |
| Conditioned Avoidance Response (CAR) | Not explicitly reported | Inhibited conditioned avoidance behavior | [6][7] |
Clinical Trial Outcomes in Schizophrenia
The therapeutic potential of both AZD-8529 and JNJ-40411813 has been investigated in clinical trials for the treatment of schizophrenia.
| Clinical Trial Phase | This compound | JNJ-40411813 (ADX71149) | Reference |
| Phase II | A 28-day, placebo-controlled study in patients with schizophrenia did not show a significant improvement in PANSS total score or positive and negative symptom subscales compared to placebo. | An exploratory Phase IIa study met its primary objectives of safety and tolerability. It also demonstrated a potential effect on negative symptoms in patients with schizophrenia. | [2][8][9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: mGluR2 Signaling Pathway and PAM Action.
Caption: GTPγS Binding Assay Workflow.
References
- 1. What mGluR2 modulators are in clinical trials currently? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mGluR2 positive allosteric modulators: an updated patent review (2013-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZD8529 [openinnovation.astrazeneca.com]
- 5. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator JNJ-40411813 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AZD8529, a positive allosteric modulator at the mGluR2 receptor, does not improve symptoms in schizophrenia: A proof of principle study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AZD-8529 and JNJ-40411813: mGluR2 Positive Allosteric Modulators
This guide provides a detailed comparison of two investigational small molecules, AZD-8529 and JNJ-40411813, both of which are positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). The glutamatergic system, particularly the mGluR2 receptor, is a key target in neuroscience for its role in modulating synaptic transmission and neuronal excitability.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a summary of available preclinical and clinical data, experimental methodologies, and a visualization of the underlying signaling pathway.
Mechanism of Action
Both AZD-8529 and JNJ-40411813 function as mGluR2 PAMs.[3][4] Unlike orthosteric agonists that directly bind to and activate the receptor, PAMs bind to a distinct allosteric site. This binding event does not activate the receptor on its own but rather potentiates the receptor's response to the endogenous agonist, glutamate.[1][5] This mechanism offers the potential for greater selectivity and a more nuanced modulation of signaling, as the activity of PAMs is dependent on the local, physiological release of glutamate.[5]
Activation of the mGluR2 receptor, a G-protein coupled receptor (GPCR), is primarily coupled to Gαi/o proteins. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][6] This cascade ultimately results in the inhibition of voltage-gated calcium channels and a reduction in neurotransmitter release, effectively dampening excessive excitatory signaling.[1]
Signaling Pathway and Experimental Workflow
The signaling pathway for mGluR2 activation is depicted below. Upon binding of glutamate, the receptor undergoes a conformational change. A PAM, such as AZD-8529 or JNJ-40411813, binds to an allosteric site, enhancing this process. This leads to the activation of the associated Gαi/o protein, which in turn inhibits adenylyl cyclase, reducing cAMP production and downstream signaling.
Caption: mGluR2 signaling pathway activated by glutamate and enhanced by a Positive Allosteric Modulator (PAM).
A common experimental workflow to assess the in vitro potency of mGluR2 PAMs is the [³⁵S]GTPγS binding assay. This assay measures the activation of G-proteins coupled to the receptor of interest.
Caption: Workflow for a [³⁵S]GTPγS binding assay to determine the potency of an mGluR2 PAM.
Quantitative Data Comparison
The following tables summarize the available preclinical and clinical data for AZD-8529 and JNJ-40411813.
Table 1: In Vitro Pharmacology
| Parameter | AZD-8529 | JNJ-40411813 |
| Binding Affinity (Ki) | 16 nM[3] | Not Reported |
| PAM Potency (EC₅₀) | 195 nM ([³⁵S]GTPγS assay)[3][7] | 147 ± 42 nM ([³⁵S]GTPγS assay)[5][8][9] |
| 64 ± 29 nM (Ca²⁺ mobilization assay)[5][8][9] | ||
| Max Potentiation (Eₘₐₓ) | 110% (1.3-fold potentiation)[3] | 273 ± 32% (in presence of 4 µM glutamate)[5] |
| Selectivity | Weak PAM for mGluR5 (EC₅₀ = 3.9 µM); Antagonist for mGluR8 (IC₅₀ = 23 µM)[3] | Did not displace mGluR2/3 antagonist [³H]LY341495[5][8] |
| Modest activity at 9 of 161 other targets tested[3] | Moderate affinity for 5HT₂ₐ receptor (Kb = 1.1 µM)[8] |
Table 2: In Vivo & Pharmacokinetic Data (Rodent Models)
| Parameter | AZD-8529 | JNJ-40411813 |
| Model | Murine model of schizophrenia (PCP-induced hyper-locomotion)[3] | Spontaneous and PCP-induced hyperlocomotion in mice[10][11] |
| Effect | Reversed hyper-locomotion[3] | Inhibited hyperlocomotion[10][11] |
| Receptor Occupancy (ED₅₀) | Not Reported | 16 mg/kg (p.o.) in rats[5][8] |
| PK-PD Modeling (EC₅₀) | Not Reported | 1032 ng/mL in rats[5][8] |
| Oral Bioavailability | Not Reported | 31% in fed rats[5][8] |
| Peak Plasma Conc. (Cₘₐₓ) | Not Reported | 938 ng/mL at 0.5 h (10 mg/kg p.o. in rats)[5][8] |
| Half-life (t₁/₂) | Not Reported | 2.3 ± 0.5 h in rats[5] |
| CNS Penetration | Yes, CSF levels were ~half of plasma free-fraction in healthy volunteers[3] | Yes, demonstrated CNS activity[12] |
Table 3: Clinical Development Summary
| Indication | AZD-8529 | JNJ-40411813 (ADX71149) |
| Schizophrenia | Phase 2: Monotherapy (40 mg) did not show significant improvement in PANSS score vs. placebo.[3][13] | Phase 2a: Add-on therapy met safety/tolerability objectives; suggested potential benefit for residual negative symptoms.[5] |
| Anxiety/Depression | Not Reported | Investigated for anxious depression but development not pursued for this indication.[4] |
| Epilepsy | Not Reported | Phase 2: Adjunctive therapy (50-200 mg) failed to meet the primary endpoint of reducing seizure frequency in patients with focal onset seizures.[14][15][16] |
| Addiction | Preclinical: Blocked cue-induced relapse to alcohol seeking in rats; decreased nicotine (B1678760) self-administration in monkeys.[7][17] | Not Reported |
| Safety Profile (Human) | Single doses up to 310mg, repeated up to 250mg/day. Mild AEs (headache, GI upset).[3] | Acceptable safety profile in epilepsy trials; mild to moderate AEs.[14][18] |
Discussion and Comparison
Both AZD-8529 and JNJ-40411813 are potent mGluR2 PAMs with nanomolar efficacy in vitro. JNJ-40411813 appears to have a higher maximal potentiation effect in the reported assays.[3][5] While both compounds are selective for mGluR2, JNJ-40411813 has noted off-target affinity for the 5-HT₂ₐ receptor, which was attributed to a rodent-specific metabolite and resulted in higher than expected in vivo occupancy of this receptor in rats.[8][10]
In preclinical models relevant to psychosis, both compounds demonstrated efficacy in reducing hyperlocomotion induced by NMDA receptor antagonists like PCP.[3][10][11] This provided a strong rationale for their clinical investigation in schizophrenia.
However, their clinical development paths have diverged with largely unsuccessful outcomes. AZD-8529 failed to show efficacy as a monotherapy in a Phase 2 schizophrenia trial.[13] JNJ-40411813 (also known as ADX71149) showed some promise for negative symptoms as an adjunctive therapy in an early schizophrenia study but did not warrant further development for anxious depression.[4][5] More recently, a Phase 2 trial of JNJ-40411813 as an adjunctive treatment for epilepsy was terminated for futility, as it failed to significantly reduce seizure frequency compared to placebo.[14][15]
Interestingly, preclinical data for AZD-8529 suggests a potential role in addiction, as it was shown to reduce relapse-like behavior for alcohol and nicotine in animal models.[7][17] The clinical relevance of these findings remains to be explored.
Experimental Protocols
[³⁵S]GTPγS Binding Assay (General Protocol)
This assay measures G-protein activation following receptor stimulation. The protocol is adapted from methodologies described for both compounds.[5][7]
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR2 receptor are cultured and harvested.[5][7] Cell pellets are homogenized in a cold buffer and centrifuged to isolate the cell membrane fraction.
-
Assay Reaction: Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), a sub-maximal (EC₂₀) concentration of glutamate, and varying concentrations of the test compound (e.g., AZD-8529 or JNJ-40411813).[5][7]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound [³⁵S]GTPγS while allowing unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Data are analyzed using non-linear regression to determine the EC₅₀ (concentration of the PAM that produces 50% of the maximal response) and Eₘₐₓ (maximal potentiation effect).
PCP-Induced Hyperlocomotion in Mice (General Protocol)
This is a common preclinical model to assess antipsychotic-like activity.[3][10]
-
Animals: Male mice are habituated to the testing environment (e.g., open-field arenas).
-
Drug Administration: Mice are pre-treated with the test compound (e.g., AZD-8529 or JNJ-40411813) or vehicle via an appropriate route (e.g., subcutaneous or oral).
-
Induction of Hyperlocomotion: After a set pre-treatment time, mice are administered phencyclidine (PCP) to induce hyperlocomotor activity.
-
Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration using automated activity monitoring systems.
-
Data Analysis: The effects of the test compound on PCP-induced hyperlocomotion are compared to the vehicle-treated control group.
Conclusion
AZD-8529 and JNJ-40411813 are structurally distinct, potent, and selective mGluR2 PAMs. While they demonstrated promising and comparable activity in preclinical models of psychosis, this has not translated into clinical efficacy for schizophrenia or epilepsy. The failure of these compounds in late-stage trials raises questions about the therapeutic utility of the mGluR2 PAM mechanism for these specific indications. However, the preclinical evidence for AZD-8529 in addiction models suggests that the therapeutic potential of this class of compounds may lie in other areas of neuropsychiatric research.[7][17] Further investigation is required to determine if specific patient populations might benefit from this modulatory approach to glutamatergic signaling.[19]
References
- 1. scbt.com [scbt.com]
- 2. What are mGluR2 agonists and how do they work? [synapse.patsnap.com]
- 3. AZD8529 [openinnovation.astrazeneca.com]
- 4. ADX-71149 - Wikipedia [en.wikipedia.org]
- 5. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator JNJ-40411813 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. AZD8529, a positive allosteric modulator at the mGluR2 receptor, does not improve symptoms in schizophrenia: A proof of principle study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A randomized, double-blind, placebo-controlled, time-to-event study of the efficacy and safety of JNJ-40411813 in combination with levetiracetam or brivaracetam in patients with focal onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Addex stock tanks after lead drug flops in Phase II epilepsy trial [clinicaltrialsarena.com]
- 16. Addex therapeutics :: Addex Starts Phase 2 Clinical Study of ADX71149 for Epilepsy [addextherapeutics.com]
- 17. The mGluR2 Positive Allosteric Modulator, AZD8529, and Cue-Induced Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JNJ-40411813 + Standard Epilepsy Meds for Epilepsy · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 19. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AZD-8529 Mesylate and Traditional Antipsychotics for the Treatment of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the novel investigational agent AZD-8529 mesylate and traditional antipsychotic drugs for the management of schizophrenia. The comparison focuses on their distinct mechanisms of action, clinical efficacy as demonstrated by experimental data, and the methodologies employed in these pivotal studies.
Introduction: Divergent Mechanisms of Action
Traditional antipsychotics have long been the cornerstone of schizophrenia treatment. Their therapeutic effects are primarily attributed to the modulation of dopaminergic and serotonergic pathways. These are broadly classified into two categories:
-
Typical (First-Generation) Antipsychotics: These agents, such as haloperidol (B65202), primarily act as antagonists at the dopamine (B1211576) D2 receptor.[1][2] Their action is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions, by reducing dopaminergic neurotransmission in the mesolimbic pathway.[3]
-
Atypical (Second-Generation) Antipsychotics: This class of drugs, including risperidone (B510) and olanzapine (B1677200), exhibits a broader receptor profile. They act as antagonists at both dopamine D2 and serotonin (B10506) 5-HT2A receptors.[4][5] The dual antagonism is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a generally lower risk of extrapyramidal side effects compared to typical antipsychotics.[6][7]
In contrast, This compound represents a departure from direct dopamine or serotonin receptor blockade. It functions as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2) .[8][9] The glutamatergic system has been implicated in the pathophysiology of schizophrenia, and mGluR2 activation is known to modulate glutamate release.[10][11] As a PAM, AZD-8529 enhances the effect of the endogenous ligand, glutamate, on the mGluR2 receptor, thereby offering a novel approach to normalizing glutamatergic neurotransmission.[8]
Comparative Efficacy: Clinical Trial Data
The efficacy of a therapeutic agent is best assessed through rigorous clinical trials. The Positive and Negative Syndrome Scale (PANSS) is a widely used instrument to measure symptom severity in patients with schizophrenia. A reduction in the PANSS total score indicates an improvement in symptoms.
A phase 2, 28-day, randomized, double-blind, placebo-controlled proof-of-principle study was conducted to evaluate the efficacy of AZD-8529 in patients with schizophrenia. The study included a placebo arm and an active comparator arm with risperidone. The results of this trial, alongside data from studies of other traditional antipsychotics, are summarized below.
| Drug Class | Drug | Study Duration | Dosage | Change in PANSS Total Score from Baseline | Citation |
| mGluR2 PAM | AZD-8529 | 28 days | 40 mg/day | No significant difference from placebo | [6][11][12][13] |
| Atypical Antipsychotic | Risperidone | 28 days | 4 mg/day | Statistically significant improvement vs. placebo | [6][11][12][13] |
| Atypical Antipsychotic | Risperidone | 8 weeks | 2, 6, 10, 16 mg/day | Statistically significant improvement vs. placebo and haloperidol | [7] |
| Atypical Antipsychotic | Olanzapine | 6 weeks | 10 mg/day | Statistically significant improvement vs. placebo | [14][15] |
| Atypical Antipsychotic | Olanzapine | 12 weeks | Mean 18.00 ± 2.89 mg/day | -35.4 (from a baseline of 92.3 ± 13.8) | [16] |
| Typical Antipsychotic | Haloperidol | 8 weeks | 20 mg/day | Less improvement compared to risperidone | [7] |
| Typical Antipsychotic | Haloperidol | 12 weeks | Mean 14 mg/day | Less improvement in positive and negative symptoms compared to quetiapine (B1663577) | [17] |
Data presented as mean change or as comparative outcome from placebo or active comparator.
The clinical trial results indicate that AZD-8529, at the dose tested, did not demonstrate efficacy in improving the symptoms of schizophrenia as measured by the PANSS score.[6][11][12] In the same study, the atypical antipsychotic risperidone showed a significant therapeutic effect, highlighting the continued relevance of the dopamine and serotonin pathways as therapeutic targets.[6][11]
Experimental Protocols
The methodologies employed in clinical trials are crucial for the interpretation of their findings. Below are the detailed protocols for the key clinical trials cited.
AZD-8529 Proof-of-Principle Study
-
Objective: To investigate the efficacy and safety of AZD-8529 in symptomatic patients with schizophrenia.
-
Study Design: A 28-day, randomized, double-blind, placebo-controlled, multicenter, parallel-group study.
-
Participants: Patients diagnosed with schizophrenia.
-
Intervention:
-
AZD-8529 (40 mg, once daily)
-
Risperidone (4 mg, once daily) as an active comparator
-
Placebo
-
-
Primary Outcome Measure: Change from baseline in the PANSS total score.
-
Secondary Outcome Measures: Change from baseline in PANSS positive and negative subscale scores, and the Clinical Global Impression (CGI) score.[6][12][13]
North American Risperidone Trials (Combined Analysis)
-
Objective: To compare the efficacy of risperidone with haloperidol and placebo in patients with chronic schizophrenia.
-
Study Design: Combined analysis of two 8-week, double-blind, randomized, placebo-controlled trials.
-
Participants: 513 patients with chronic schizophrenia.
-
Intervention:
-
Risperidone (fixed doses of 2, 6, 10, and 16 mg/day)
-
Haloperidol (20 mg/day)
-
Placebo
-
-
Primary Outcome Measure: Factor analysis of scores on the Positive and Negative Syndrome Scale (PANSS) to produce five dimensions (negative symptoms, positive symptoms, disorganized thought, uncontrolled hostility/excitement, and anxiety/depression).[7]
Olanzapine Fixed-Dose Trial
-
Objective: To compare the efficacy of two fixed doses of olanzapine with placebo in patients with schizophrenia.
-
Study Design: A 6-week, double-blind, randomized, placebo-controlled, acute phase study.
-
Participants: 152 patients meeting DSM-III-R criteria for schizophrenia with a Brief Psychiatric Rating Scale (BPRS) total score ≥ 24.
-
Intervention:
-
Olanzapine (1 mg/day)
-
Olanzapine (10 mg/day)
-
Placebo
-
-
Primary Outcome Measures: Change from baseline in BPRS-total score and PANSS-total score.[14][15]
Signaling Pathways and Experimental Workflow
Signaling Pathways
The distinct mechanisms of action of AZD-8529 and traditional antipsychotics are rooted in their engagement of different cellular signaling cascades.
Caption: AZD-8529 enhances glutamate's effect on mGluR2, inhibiting cAMP production.
Caption: Typical antipsychotics block dopamine D2 receptors, reducing downstream signaling.
Caption: Atypical antipsychotics block both dopamine D2 and serotonin 5-HT2A receptors.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of a novel antipsychotic agent.
Caption: A typical workflow for a randomized, controlled clinical trial in schizophrenia.
Conclusion
The development of this compound represented a novel approach to schizophrenia treatment by targeting the glutamatergic system through positive allosteric modulation of mGluR2. However, the available clinical trial data did not demonstrate its efficacy in improving the symptoms of schizophrenia.[6][11][12] In contrast, traditional antipsychotics, particularly the atypical agents with dual dopamine D2 and serotonin 5-HT2A receptor antagonism, have a well-established, albeit sometimes modest, efficacy in managing the symptoms of this complex disorder.[3][7][14] The findings from the AZD-8529 trial underscore the challenges in translating promising preclinical findings in novel pathways into clinically effective treatments for schizophrenia. Future research may explore other targets within the glutamatergic system or combination therapies to address the multifaceted nature of this illness.
References
- 1. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of the symptoms of schizophrenia: a combined analysis of double-blind studies comparing risperidone with haloperidol and other antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. psychiatrist.com [psychiatrist.com]
- 8. academic.oup.com [academic.oup.com]
- 9. AZD8529 [openinnovation.astrazeneca.com]
- 10. Open study evaluating the onset of antipsychotic action of olanzapine in the treatment of patients with schizophrenia, schizophreniform or schizo-affective disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. forum.schizophrenia.com [forum.schizophrenia.com]
- 12. researchgate.net [researchgate.net]
- 13. AZD8529, a positive allosteric modulator at the mGluR2 receptor, does not improve symptoms in schizophrenia: A proof of principle study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Olanzapine versus placebo: results of a double-blind, fixed-dose olanzapine trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. psychiatrist.com [psychiatrist.com]
- 16. Efficacy and safety evaluation of olanzapine treatment for schizophrenia patients: A retrospective data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and tolerability of quetiapine versus haloperidol in first-episode schizophrenia: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vivo Target Engagement of AZD-8529 Mesylate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent engages its intended target within a living system is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methods to validate the in vivo target engagement of AZD-8529 mesylate, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), and presents alternative approaches and compounds for comparison.
AZD-8529 is a potent and specific PAM for mGluR2, a G-protein coupled receptor that plays a crucial role in modulating synaptic transmission.[1] It enhances the receptor's response to the endogenous ligand glutamate, rather than activating it directly.[2] This mechanism offers a more nuanced approach to therapeutic intervention compared to orthosteric agonists. Validating that AZD-8529 reaches and interacts with mGluR2 in the complex environment of a living organism is paramount for interpreting efficacy and safety data.
Comparative Analysis of In Vivo Target Engagement Methods
A variety of techniques can be employed to confirm and quantify the engagement of AZD-8529 with mGluR2 in vivo. The choice of method often depends on the available resources, the specific research question, and the model system.
| Method | Description | Advantages | Disadvantages | Application to AZD-8529 |
| Functional Magnetic Resonance Imaging (fMRI) | A non-invasive neuroimaging technique that measures brain activity by detecting changes in blood flow. It can assess how a drug modulates neural circuits activated by specific tasks. | Non-invasive, provides information on downstream functional consequences of target engagement, applicable to human studies. | Indirect measure of target binding, lower spatial resolution compared to other methods, requires specialized equipment and expertise. | A clinical study in schizophrenia patients used fMRI during a working memory task to demonstrate that AZD-8529 increased activation in the striatum and anterior cingulate cortex, providing evidence of target engagement at the neural circuit level.[2] |
| Positron Emission Tomography (PET) Imaging | A nuclear medicine imaging technique that uses radiolabeled molecules (radiotracers) to visualize and measure metabolic processes in the body, including receptor occupancy. | Direct and quantitative measure of target occupancy in the brain, non-invasive, can be used in both preclinical and clinical studies. | Requires the development of a specific and selective radiotracer for the target, expensive, involves radiation exposure. | While a specific PET tracer for AZD-8529 is not mentioned, the development of mGluR2 PAM PET agents like [11C]-JNJ-42491293 and [18F]mG2P026 demonstrates the feasibility of this approach for quantifying mGluR2 occupancy.[3][4] |
| Ex Vivo Radioligand Binding | Following in vivo administration of the compound, brain tissue is collected and incubated with a radiolabeled ligand that binds to the target receptor. The displacement of the radioligand by the administered compound is then measured. | Direct measure of target occupancy, can be used to determine dose-occupancy relationships. | Invasive (requires tissue collection), provides a snapshot at a single time point, potential for post-mortem artifacts. | Receptor occupancy of the mGluR2 PAM BI-4737 was investigated using ex vivo radioligand binding in rat brains, demonstrating the utility of this method for this class of compounds.[5] |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | This approach correlates the concentration of the drug in plasma or cerebrospinal fluid (CSF) with a downstream biomarker of target engagement. | Can provide a continuous measure of target engagement over time, less invasive than tissue biopsy. | Relies on the identification of a reliable and sensitive downstream biomarker, indirect measure of target binding. | For AZD-8529, CSF levels were found to be approximately half of the plasma free-fraction in healthy volunteers, indicating good blood-brain barrier penetration.[1] This data can be correlated with pharmacodynamic readouts to model target engagement. |
| Behavioral Pharmacology | Measures the effect of the compound on specific behaviors that are known to be modulated by the target receptor. | Provides evidence of functional target engagement in a whole-organism context. | Indirect and can be influenced by off-target effects, requires well-validated behavioral models. | AZD-8529 has been shown to reduce nicotine (B1678760) self-administration in squirrel monkeys and rats, and to reverse hyper-locomotion in a mouse model of schizophrenia, providing behavioral evidence of its in vivo activity.[1][6] |
Alternative mGluR2 Positive Allosteric Modulators
Several other mGluR2 PAMs have been developed and can serve as comparators for in vivo target engagement studies.
| Compound | Key Features | In Vivo Target Engagement Data |
| JNJ-40411813 (ADX71149) | A potent and selective mGluR2 PAM that has been investigated in clinical trials for schizophrenia and anxious depression. | A specific PET ligand, [11C]-JNJ-42491293, was developed to explore target engagement in the clinic.[3] |
| BI-4737 | A potent mGluR2 PAM with demonstrated in vivo activity in rodent models of anxiety. | Receptor occupancy has been determined using ex vivo radioligand binding in rat brains.[5] |
| LY2979165 | An mGluR2 PAM that has undergone clinical investigation. | While specific in vivo target engagement data is not detailed in the provided results, its progression to clinical trials implies the existence of such data.[7] |
Experimental Protocols
fMRI Study of AZD-8529 in Schizophrenia Patients
A double-blind, placebo-controlled, randomized crossover study was conducted to evaluate the effect of AZD-8529 on brain activity.[2]
-
Participants: Chronic, stable patients with schizophrenia.
-
Dosing: AZD-8529 (80mg daily for 3 days) or placebo, with a 14-day washout period between treatments.
-
fMRI Task: An n-back working memory task was performed during 3T fMRI scanning.
-
Data Analysis: Blood-oxygen-level-dependent (BOLD) signals were analyzed to identify brain regions with altered activation in response to AZD-8529 compared to placebo during the task.
-
Outcome Measures: The primary outcome was the change in fMRI activation in frontostriatal regions. This was correlated with changes in clinical symptom scores, such as the Positive and Negative Syndrome Scale (PANSS).[2]
Ex Vivo Radioligand Binding for an mGluR2 PAM (Adapted from BI-4737 protocol)
This protocol provides a general framework for assessing receptor occupancy in preclinical models.[5]
-
Animal Dosing: Administer the mGluR2 PAM (e.g., AZD-8529) or vehicle to rodents at various doses and time points.
-
Tissue Collection: At a designated time post-dosing, euthanize the animals and rapidly dissect the brain region of interest (e.g., striatum, cortex).
-
Tissue Preparation: Prepare brain tissue homogenates.
-
Radioligand Incubation: Incubate the tissue homogenates with a selective mGluR2 radioligand (e.g., a tritiated antagonist).
-
Measurement: Measure the amount of radioligand binding using scintillation counting.
-
Data Analysis: Calculate the percentage of receptor occupancy by comparing the radioligand binding in the drug-treated animals to the vehicle-treated animals.
Visualizing Key Pathways and Workflows
mGluR2 Signaling Pathway
References
- 1. AZD8529 [openinnovation.astrazeneca.com]
- 2. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. opnme.com [opnme.com]
- 6. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of AZD-8529 Mesylate and LY379268 for Glutamate Receptor Modulation
In the landscape of neuroscience research and drug development, the modulation of metabotropic glutamate (B1630785) receptors (mGluRs) presents a promising avenue for therapeutic intervention in a range of neurological and psychiatric disorders. Among the compounds targeting these receptors, AZD-8529 mesylate and LY379268 have emerged as significant research tools. This guide provides a detailed, data-driven comparison of these two molecules, focusing on their distinct mechanisms of action, pharmacological properties, and effects in preclinical models.
Executive Summary
This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1] In contrast, LY379268 is a potent and selective agonist for both mGluR2 and mGluR3.[2][3][4] This fundamental difference in their interaction with the target receptors dictates their pharmacological profiles and potential therapeutic applications. While both compounds ultimately enhance mGluR2-mediated signaling, the allosteric modulation by AZD-8529 offers a more nuanced control of receptor activity, dependent on endogenous glutamate levels, whereas LY379268 provides a direct and sustained activation of both mGluR2 and mGluR3.
Data Presentation: Pharmacological Properties
The following tables summarize the key quantitative data for this compound and LY379268, highlighting their potency and selectivity.
Table 1: In Vitro Pharmacological Data for this compound
| Parameter | Value | Cell Line/Assay Condition |
| Binding Ki (mGluR2) | 16 nM | Recombinantly expressed mGluR2 in HEK cells |
| EC50 (mGluR2 Potentiation) | 195 nM | Potentiation of glutamate effect on mGluR2 |
| Emax (mGluR2 Potentiation) | 110% | Maximum potentiation of Emax by 1.3-fold |
| EC50 (mGluR5 PAM activity) | 3.9 µM | Weak PAM activity |
| IC50 (mGluR8 Antagonism) | 23 µM | Antagonistic activity |
Data sourced from AstraZeneca Open Innovation.[1]
Table 2: In Vitro Pharmacological Data for LY379268
| Parameter | Value | Cell Line/Assay Condition |
| EC50 (hmGluR2) | 2.69 nM | Human mGluR2 |
| EC50 (hmGluR3) | 4.48 nM | Human mGluR3 |
Data sourced from Tocris Bioscience.
Mechanism of Action and Signaling Pathways
AZD-8529 acts as a positive allosteric modulator at the mGluR2. This means it binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor's response to the endogenous agonist, glutamate. This mechanism preserves the natural temporal and spatial dynamics of glutamatergic signaling.
LY379268, as an orthosteric agonist, directly binds to the glutamate binding site of both mGluR2 and mGluR3, leading to their activation. This results in a more direct and sustained downstream signaling cascade, independent of endogenous glutamate concentrations.
Both mGluR2 and mGluR3 are Gi/o-coupled receptors. Their activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This presynaptic inhibition results in a reduction of glutamate release.
References
- 1. AZD8529 [openinnovation.astrazeneca.com]
- 2. LY-379268 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. The mGluR2/3 agonist LY379268 reverses post-weaning social isolation-induced recognition memory deficits in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Preclinical Properties of a Novel Group II Metabotropic Glutamate Receptor Agonist LY379268 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Efficacy of AZD-8529 Mesylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical and clinical data on AZD-8529 mesylate, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). The information is intended to support research and development efforts by offering a clear overview of the compound's performance across different species.
In Vitro Efficacy and Selectivity
AZD-8529 acts as a positive allosteric modulator of the mGluR2, enhancing the receptor's response to the endogenous ligand, glutamate. Its in vitro potency and selectivity have been characterized in human and non-human primate systems.
Table 1: In Vitro Activity of AZD-8529
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ki) | Human mGluR2 | 16 nM | [1] |
| Potentiation (EC50) | Human mGluR2 (HEK cells) | 195 nM | [1] |
| Potentiation (EC50) | Human mGluR2 ([³⁵S]GTPγS) | 195 ± 62 nM | [2] |
| Potentiation (EC50) | Human mGluR2 (Fluorescence assay) | 285 ± 20 nM | [2] |
| Selectivity | Human mGluR1, 3, 4, 5, 6, 7, 8 | No significant PAM activity at 20-25 µM | [2] |
| Weak PAM Activity | Human mGluR5 (EC50) | 3.9 µM | [1] |
| Weak Antagonist Activity | Human mGluR8 (IC50) | 23 µM | [1] |
In Vivo Efficacy in Preclinical Models
Preclinical studies in rodents and non-human primates have demonstrated the in vivo efficacy of AZD-8529 in models relevant to neuropsychiatric and addiction disorders.
Table 2: In Vivo Effects of AZD-8529 in Animal Models
| Species | Model | Key Findings | Doses | Reference |
| Rat | Methamphetamine Craving | Decreased cue-induced methamphetamine seeking. | 20 and 40 mg/kg (s.c.) | [3] |
| Rat | Nicotine-Induced Dopamine (B1211576) Release | Decreased nicotine-induced dopamine release in the nucleus accumbens. | Not specified | [2] |
| Squirrel Monkey | Nicotine (B1678760) Self-Administration | Decreased nicotine self-administration. | 0.3-3 mg/kg (i.m.) | [2] |
| Squirrel Monkey | Nicotine Seeking | Reduced nicotine priming- and cue-induced reinstatement of nicotine seeking. | ≤ 3 mg/kg (i.m.) | [2] |
Pharmacokinetic Profile
While comprehensive comparative pharmacokinetic data across all preclinical species is not publicly available, some information has been reported in rats, squirrel monkeys, and humans.
Table 3: Pharmacokinetic Parameters of AZD-8529
| Species | Parameter | Value | Dosing Regimen | Reference |
| Rat | Efficacy in vivo | Effective at 20 and 40 mg/kg (s.c.) | Single dose | [3] |
| Squirrel Monkey | Tmax | ~3 hours (basis for pretreatment time) | Not specified (i.m.) | [2] |
| Human | Cmax (schizophrenia patients) | 73 ng/mL | 40 mg every other day (chronic) | |
| Human | Cmin (schizophrenia patients) | 38 ng/mL | 40 mg every other day (chronic) | |
| Human | Average Blood Level (schizophrenia patients) | 112 ng/mL | 80 mg daily for 3 days | |
| Human | CSF Penetration (healthy volunteers) | CSF levels were approximately half the plasma free-fraction. | 60 mg QD for 12 days | [1] |
Note: Detailed pharmacokinetic parameters such as half-life and oral bioavailability for preclinical species were not available in the reviewed public literature.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-protein coupled receptors, such as mGluR2.
Principle: In the presence of an agonist, the G-protein releases GDP and binds GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify receptor activation.
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells expressing the mGluR2 receptor (e.g., CHO cells) or from brain tissue (e.g., primate cortex, hippocampus, and striatum)[2].
-
Incubation: Membranes are incubated with a fixed concentration of GDP, varying concentrations of the agonist (glutamate), the test compound (AZD-8529), and [³⁵S]GTPγS.
-
Filtration: The reaction is stopped by rapid filtration through a filter plate, which traps the membranes bound with [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of [³⁵S]GTPγS bound is plotted against the agonist concentration to determine the EC50 and Emax values in the presence and absence of the PAM.
Fluorescence-Based Calcium Flux Assay
This assay is used to assess the selectivity of compounds against a panel of mGluR subtypes.
Principle: mGluR subtypes are coupled to different G-proteins that, upon activation, can lead to changes in intracellular calcium concentrations. These changes can be measured using calcium-sensitive fluorescent dyes.
Protocol Outline:
-
Cell Culture: Cells stably expressing different mGluR subtypes (mGluR1, 3, 4, 5, 6, 7, and 8) are plated in multi-well plates[2].
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound (AZD-8529) is added to the wells, followed by the addition of an agonist.
-
Fluorescence Measurement: Changes in fluorescence intensity are monitored over time using a fluorescence plate reader.
-
Data Analysis: The fluorescence signal is analyzed to determine if the compound potentiates the agonist-induced calcium response for each mGluR subtype.
In Vivo Microdialysis in Rats
This technique is used to measure neurotransmitter levels in specific brain regions of freely moving animals.
Principle: A microdialysis probe is implanted into the brain region of interest (e.g., nucleus accumbens). A physiological solution is perfused through the probe, allowing neurotransmitters from the extracellular fluid to diffuse into the perfusate, which is then collected and analyzed.
Protocol Outline:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the nucleus accumbens of a rat.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after drug administration (nicotine and/or AZD-8529)[2].
-
Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Dopamine levels are expressed as a percentage of the baseline levels and compared between different treatment groups.
Signaling Pathway and Experimental Workflow
mGluR2 Signaling Pathway
Activation of mGluR2, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This can modulate the activity of various downstream effectors, including ion channels and other signaling pathways like the MAPK pathway. As a PAM, AZD-8529 enhances this signaling cascade in the presence of glutamate.
Caption: mGluR2 signaling pathway activated by glutamate and potentiated by AZD-8529.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of AZD-8529 in a preclinical model of drug-seeking behavior.
References
- 1. AZD8529 [openinnovation.astrazeneca.com]
- 2. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the Novel Positive Allosteric Modulator of Metabotropic Glutamate Receptor 2 AZD8529 on Incubation of Methamphetamine Craving After Prolonged Voluntary Abstinence in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD-8529 Mesylate in Schizophrenia: A Comparative Analysis of Clinical Trial Outcomes
An investigational glutamatergic modulator, AZD-8529 mesylate, has failed to demonstrate efficacy in treating the symptoms of schizophrenia in a key clinical trial. This outcome stands in contrast to the established antipsychotic, risperidone (B510), and presents a nuanced picture when compared to another investigational agent targeting the same glutamate (B1630785) pathway.
This guide provides a detailed comparison of the clinical trial outcomes for this compound with relevant alternatives, offering researchers, scientists, and drug development professionals a comprehensive overview of the available data. The focus is on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.
Executive Summary of Clinical Findings
AZD-8529, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), was investigated as a novel therapeutic approach for schizophrenia. The central hypothesis was that modulating the glutamatergic system could offer an alternative to traditional dopamine-blocking antipsychotics. However, a pivotal 28-day, randomized, double-blind, placebo-controlled Phase II proof-of-principle study did not support this hypothesis. The trial demonstrated no significant difference between AZD-8529 and placebo in improving the total score on the Positive and Negative Syndrome Scale (PANSS), a standard measure of symptom severity in schizophrenia.[1] In the same study, the active comparator, risperidone, a widely used second-generation antipsychotic, showed a statistically significant improvement in PANSS scores compared to placebo, reaffirming its efficacy.
Comparative Efficacy Data
The following tables summarize the quantitative outcomes from the key clinical trials of AZD-8529, risperidone, and available information for JNJ-40411813/ADX71149.
| Table 1: Change in PANSS Total Score from Baseline | |||
| Treatment Group | Baseline PANSS Total Score (Mean) | Change from Baseline (Mean) | p-value vs. Placebo |
| AZD-8529 (40 mg) | Not Reported | No significant difference | Not Significant |
| Risperidone (4 mg) | Not Reported | Significant improvement | Significant |
| Placebo | Not Reported | - | - |
| Data from Litman et al. (2016) proof-of-principle study |
| Table 2: Clinical Global Impression - Severity (CGI-S) Score | ||
| Treatment Group | Change from Baseline to Endpoint | p-value vs. Placebo |
| AZD-8529 (40 mg) | No significant difference | Not Significant |
| Risperidone (4 mg) | Significant improvement | Significant |
| Placebo | - | - |
| Data from Litman et al. (2016) proof-of-principle study |
| Table 3: Outcomes for JNJ-40411813/ADX71149 | |
| Endpoint | Outcome |
| Primary (Safety & Tolerability) | Met |
| Efficacy (Negative Symptoms) | Demonstrated an effect in patients with residual negative symptoms |
| Data from a Phase 2a clinical study press release |
Signaling Pathways and Experimental Workflows
The therapeutic rationale for AZD-8529 and JNJ-40411813/ADX71149 is based on the glutamate hypothesis of schizophrenia, which posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor, contributes to the pathophysiology of the disorder. mGluR2s are presynaptic autoreceptors that, when activated, reduce the release of glutamate. By positively modulating these receptors, it was hypothesized that the excessive glutamate release in certain brain regions, a downstream effect of NMDA receptor hypofunction, could be normalized.
The clinical trial workflow for the pivotal AZD-8529 study followed a standard design for assessing the efficacy and safety of a new antipsychotic medication.
Detailed Experimental Protocols
Assessment of Symptom Severity: Positive and Negative Syndrome Scale (PANSS)
The PANSS is a 30-item scale used to assess the severity of positive symptoms, negative symptoms, and general psychopathology in patients with schizophrenia.
-
Administration: The scale is administered by a trained clinician in a semi-structured interview format. The interview covers various aspects of the patient's experiences and behavior over the past week.
-
Scoring: Each of the 30 items is rated on a 7-point scale, from 1 (absent) to 7 (extreme). The total score is the sum of the ratings for all 30 items. Subscale scores for positive, negative, and general psychopathology are also calculated.
-
Outcome Measure: The primary efficacy endpoint in the AZD-8529 trial was the change from baseline in the PANSS total score at the end of the 28-day treatment period.
Global Assessment of Illness: Clinical Global Impression - Severity (CGI-S)
The CGI-S is a single-item, 7-point scale that requires the clinician to rate the overall severity of the patient's illness at the time of assessment.
-
Administration: A trained clinician makes a global judgment of the patient's illness severity based on their clinical experience with patients with schizophrenia.
-
Scoring: The scale ranges from 1 (normal, not at all ill) to 7 (among the most extremely ill patients).
-
Outcome Measure: The change in the CGI-S score from baseline to the end of the treatment period was a key secondary endpoint in the AZD-8529 trial.
Cognitive Function Assessment
While the primary AZD-8529 publication did not report on cognitive outcomes, a separate study (NCT00986531) was designed to assess the effects of AZD-8529 on cognition and negative symptoms.[3] Although the results of this study have not been formally published, the protocol aimed to evaluate performance on neurobehavioral probes of attention, working memory, and affective reactivity. Standardized cognitive assessment batteries are commonly used in schizophrenia trials to evaluate these domains. These can include:
-
Brief Assessment of Cognition in Schizophrenia (BACS): A battery of tests assessing verbal memory, working memory, motor speed, verbal fluency, attention, and executive functions.
-
Cambridge Neuropsychological Test Automated Battery (CANTAB): A computerized battery of tests that are particularly sensitive to changes in cognitive function and have been used in numerous schizophrenia trials.
Conclusion
The clinical development of this compound for schizophrenia highlights the challenges of targeting the glutamatergic system. The lack of efficacy in a well-controlled clinical trial, particularly in comparison to an established antipsychotic like risperidone, suggests that positive allosteric modulation of the mGluR2 receptor, at least with this agent and in the patient population studied, is not a viable monotherapy for the broad spectrum of schizophrenia symptoms.
The case of JNJ-40411813/ADX71149, however, suggests that this mechanism may yet hold promise, potentially for specific symptom domains like negative symptoms. Further publication of peer-reviewed, quantitative data from the JNJ-40411813/ADX71149 trials is eagerly awaited to clarify its potential role in the treatment of schizophrenia. For now, dopamine-modulating antipsychotics like risperidone remain a cornerstone of treatment, having consistently demonstrated efficacy in reducing the overall symptoms of the disorder. Future research into glutamatergic modulation will likely require more targeted approaches, potentially focusing on specific patient subpopulations or in combination with other therapeutic agents.
References
- 1. Assessment of Negative Symptoms in Clinical Trials of Acute Schizophrenia: Test of a Novel Enrichment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Addex therapeutics :: Addex Reports Top-line Data from a Successful Phase 2a Clinical Study with ADX71149 in Schizophrenia Patients [addextherapeutics.com]
- 3. selectscience.net [selectscience.net]
A Comparative Guide to the Pharmacokinetics of mGluR2 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of several metabotropic glutamate (B1630785) receptor 2 (mGluR2) positive allosteric modulators (PAMs). The data presented is compiled from various preclinical studies and is intended to assist researchers in selecting appropriate tool compounds and aid in the development of novel therapeutics targeting the mGluR2.
Introduction to mGluR2 PAMs
Metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor that plays a crucial role in modulating glutamatergic neurotransmission. As a presynaptic autoreceptor, its activation leads to a reduction in glutamate release. This mechanism has made mGluR2 an attractive therapeutic target for a range of neurological and psychiatric disorders characterized by excessive glutamate signaling, including anxiety, schizophrenia, and substance use disorders. Positive allosteric modulators (PAMs) of mGluR2 offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate, rather than directly activating it. This can lead to a more nuanced and physiologically relevant modulation of receptor activity. A key aspect of the drug development process for mGluR2 PAMs is the characterization and comparison of their pharmacokinetic properties, which determine their absorption, distribution, metabolism, and excretion (ADME) profiles.
Mechanism of Action of mGluR2 PAMs
mGluR2 PAMs bind to an allosteric site on the receptor, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that potentiates the action of glutamate. The downstream signaling cascade of mGluR2 activation involves the inhibition of adenylyl cyclase through a Gi/Go protein, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP ultimately results in the inhibition of presynaptic glutamate release.
AZD-8529 Mesylate: A Case Study in the Challenges of Novel Antipsychotic Development
The quest for novel therapeutic agents for schizophrenia, a complex and debilitating mental disorder, has been fraught with challenges. One such example is the discontinuation of AZD-8529 mesylate, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), after it failed to demonstrate efficacy in Phase II clinical trials. This guide provides a comprehensive comparison of AZD-8529's performance against a standard-of-care antipsychotic, risperidone (B510), and delves into the scientific rationale and experimental data that led to its failure.
Executive Summary
A pivotal Phase II, 28-day, randomized, double-blind, placebo-controlled study in acutely ill patients with schizophrenia revealed that AZD-8529 (40 mg/day) did not significantly improve the primary endpoint, the Positive and Negative Syndrome Scale (PANSS) total score, compared to placebo.[1][2][3] In stark contrast, the active comparator, risperidone (4 mg/day), demonstrated a statistically significant improvement in schizophrenia symptoms over placebo.[1][2] This lack of efficacy ultimately led to the cessation of AZD-8529's development for schizophrenia.
Performance Comparison: AZD-8529 vs. Risperidone
The following tables summarize the key efficacy data from the Phase II trial of AZD-8529 and comparative data for risperidone from placebo-controlled trials.
Table 1: Change in PANSS Total Score from Baseline
| Treatment Group | Mean Change from Baseline | p-value vs. Placebo |
| AZD-8529 (40 mg) | Not Significantly Different | > 0.05 |
| Risperidone (4 mg) | -13.0 | < 0.0001 |
| Placebo | - | - |
Note: Specific numerical change for AZD-8529 and placebo from the pivotal trial were not publicly disclosed in the primary publication, only the lack of significant difference. The risperidone data is from a meta-analysis of North American trials for a comparable dose and duration.[4]
Table 2: Clinical Global Impression - Severity (CGI-S) Scores
| Treatment Group | Outcome |
| AZD-8529 (40 mg) | No significant difference from placebo |
| Risperidone | Significantly greater improvement than placebo |
The Glutamate Hypothesis and the Rationale for Targeting mGluR2
The development of AZD-8529 was rooted in the glutamate hypothesis of schizophrenia, which posits that dysfunction of the glutamate system, the primary excitatory neurotransmitter system in the brain, contributes to the pathophysiology of the disorder.[5][6] Specifically, it is hypothesized that hypofunction of the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor, plays a crucial role.
mGluR2s are G-protein coupled receptors that are predominantly located presynaptically on glutamatergic neurons and function as autoreceptors to inhibit glutamate release.[7][8] By positively modulating mGluR2, AZD-8529 was expected to dampen excessive glutamate transmission, thereby normalizing glutamatergic signaling and alleviating the symptoms of schizophrenia.
Experimental Protocols of the Phase II Trial
While the full clinical trial protocol is not publicly available, the key methodological aspects of the pivotal Phase II study (Litman et al., 2016) are summarized below:
-
Study Design: A 28-day, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1]
-
Participants: Acutely ill, hospitalized patients diagnosed with schizophrenia according to DSM-IV criteria.
-
Interventions:
-
This compound: 40 mg administered orally once daily.
-
Risperidone: 4 mg administered orally once daily (as an active comparator).
-
Placebo: Administered orally once daily.
-
-
Primary Outcome Measure: Change from baseline in the PANSS total score at day 28.
-
Secondary Outcome Measures: Included the Clinical Global Impression - Severity (CGI-S) scale.
-
Statistical Analysis: Efficacy was assessed by comparing the change from baseline scores between the active treatment groups and the placebo group.
The Interplay of Glutamate and Dopamine (B1211576) in Schizophrenia
The prevailing dopamine hypothesis of schizophrenia suggests that hyperactivity of the mesolimbic dopamine pathway contributes to the positive symptoms of the disorder. The glutamate and dopamine systems are intricately linked.[5][9] Glutamatergic neurons from the prefrontal cortex regulate the activity of dopaminergic neurons in the ventral tegmental area (VTA). It was theorized that by modulating glutamate, mGluR2 PAMs could indirectly influence the dopamine system and exert an antipsychotic effect.
Conclusion: Why Did AZD-8529 Fail?
The failure of AZD-8529 in Phase II trials underscores the complexities of translating a promising preclinical hypothesis into a clinically effective treatment. Several factors may have contributed to this outcome:
-
Insufficient Efficacy of the Mechanism: The primary reason for failure was the lack of a statistically significant improvement in schizophrenia symptoms compared to placebo.[1][2] This suggests that positive allosteric modulation of mGluR2 alone may not be a sufficiently robust mechanism to produce a clinically meaningful antipsychotic effect in acutely ill patients.
-
Patient Population: The trial enrolled acutely ill patients. It is possible that the glutamatergic abnormalities targeted by AZD-8529 are more prominent in different stages of the illness, such as the prodromal phase or in patients with predominantly negative or cognitive symptoms.
-
Complexity of Schizophrenia Pathophysiology: Schizophrenia is a heterogeneous disorder with a complex underlying pathophysiology that likely involves multiple neurotransmitter systems beyond glutamate. The dopamine system remains a critical target for currently effective antipsychotics. It is possible that targeting the glutamate system alone is not sufficient to address the multifaceted nature of the disease.
The story of AZD-8529 serves as a valuable lesson in the development of novel treatments for schizophrenia. While the glutamate hypothesis remains a compelling area of research, the failure of this mGluR2 PAM highlights the need for a deeper understanding of the intricate neurobiology of schizophrenia to identify more effective therapeutic targets.
References
- 1. AZD8529, a positive allosteric modulator at the mGluR2 receptor, does not improve symptoms in schizophrenia: A proof of principle study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. diapason-study.eu [diapason-study.eu]
- 6. Glutamate Neurocircuitry: Theoretical Underpinnings in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptors in Schizophrenia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Relevance of Interactions Between Dopamine and Glutamate Neurotransmission in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Translational Value of Preclinical AZD-8529 Mesylate Studies: A Comparative Guide
This guide provides a comprehensive analysis of the preclinical data for AZD-8529 mesylate and evaluates its translational value by comparing its trajectory with that of another major class of compounds investigated for neurological and cognitive disorders: phosphodiesterase inhibitors (PDE-Is). The objective is to offer researchers, scientists, and drug development professionals a clear perspective on the challenges of translating preclinical findings into clinical efficacy.
This compound: An mGluR2 Positive Allosteric Modulator
AZD-8529 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] As a PAM, it does not activate the receptor directly but enhances the effect of the endogenous ligand, glutamate, particularly in the presence of excessive glutamate release, a condition hypothesized to underlie symptoms in disorders like schizophrenia and addiction.[2]
The mGluR2 receptor is a presynaptic autoreceptor that, when activated, inhibits the release of glutamate. By potentiating the natural function of this receptor, AZD-8529 was developed to reduce synaptic glutamate levels without the broader, non-physiological effects of direct agonists.[3] This targeted mechanism was believed to offer a promising therapeutic window for treating conditions associated with glutamatergic dysfunction.
References
- 1. AZD8529 [openinnovation.astrazeneca.com]
- 2. The mGluR2 Positive Allosteric Modulator, AZD8529, and Cue-Induced Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Group II Metabotropic Glutamate Receptors Mediate Presynaptic Inhibition of Excitatory Transmission in Pyramidal Neurons of the Human Cerebral Cortex [frontiersin.org]
Safety Operating Guide
Personal protective equipment for handling AZD-8529 mesylate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of AZD-8529 mesylate, a potent and selective positive allosteric modulator of the mGluR2 receptor. The following procedural guidance, including personal protective equipment (PPE) requirements, operational plans, and disposal methods, is designed to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Hands | Protective gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eyes | Eye protection | Safety glasses with side-shields or goggles |
| Face | Face protection | Face shield if there is a risk of splashing |
| Body | Protective clothing | Laboratory coat |
Hazard Identification and First Aid
This compound is classified as a flammable liquid and vapor.[1] It is crucial to be aware of the potential hazards and the appropriate first aid measures.
| Hazard | Precautionary Statement | First Aid Measures |
| Flammable Liquid | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment.[1] | In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[1] |
| Skin Contact | Wear protective gloves and clothing. | Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Wear eye/face protection. | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Inhalation | Avoid breathing mist or vapors. Use only outdoors or in a well-ventilated area. | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. |
| Ingestion | Wash hands thoroughly after handling. | Immediately make victim drink water (two glasses at most). Consult a physician. |
Operational Plan for Handling
A systematic approach to handling this compound in a laboratory setting is critical. The following workflow outlines the key steps from preparation to post-experiment procedures.
Storage and Disposal Plan
Proper storage and disposal are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel and the environment.
Storage: Store in a well-ventilated place and keep the container tightly closed.[1] For long-term stability, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is recommended to store under an inert gas as the compound is moisture-sensitive.
Disposal: Dispose of contents and container to an approved waste disposal plant.[1] Do not let the product enter drains.[1]
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Toxicological Information
Preclinical studies have provided some insights into the toxicological profile of AZD-8529. Researchers should be aware of these findings, especially for long-term studies. After 1 and 3 months of treatment in rats and 3 months in dogs, reversible effects on the testis were observed.[3] Additionally, cataracts were seen in rats after 3 months of treatment, and mild effects on the liver and ovary were reported at high doses.[3] This information underscores the importance of adhering to the recommended PPE and handling procedures to minimize any potential for exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
